2-(Benzyloxy)-5-fluorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBMOFXIJPHQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Benzyloxy)-5-fluorobenzaldehyde: A Key Intermediate in Synthetic Chemistry
This guide provides a comprehensive technical overview of 2-(Benzyloxy)-5-fluorobenzaldehyde (CAS No. 312314-37-7), a fluorinated aromatic aldehyde of increasing importance in the fields of medicinal chemistry and advanced materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthesis protocol, reactivity profile, and potential applications, grounded in established chemical principles and available data.
Core Molecular Profile and Physicochemical Properties
2-(Benzyloxy)-5-fluorobenzaldehyde is a substituted aromatic aldehyde characterized by a benzyl ether protecting group ortho to the aldehyde and a fluorine atom at the 5-position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a valuable synthon for complex molecular architectures.
The presence of the fluorine atom, a bioisostere for a hydrogen atom, can significantly modulate the pharmacokinetic and pharmacodynamic properties of derivative molecules.[1] It can enhance metabolic stability by blocking potential sites of oxidation and improve binding affinity to biological targets through favorable electrostatic interactions.[1] The benzyloxy group serves as a stable and readily cleavable protecting group for the phenolic hydroxyl, allowing for selective transformations at other positions of the molecule.
Structural and Physicochemical Data
A summary of the core properties of 2-(Benzyloxy)-5-fluorobenzaldehyde is presented below. It is critical to note that while basic identifiers are well-established, detailed experimental data such as melting and boiling points are not widely reported in publicly accessible literature. The data presented is compiled from supplier specifications and chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 312314-37-7 | [2][3] |
| Molecular Formula | C₁₄H₁₁FO₂ | [4] |
| Molecular Weight | 230.23 g/mol | [4] |
| IUPAC Name | 2-(Benzyloxy)-5-fluorobenzaldehyde | |
| SMILES | O=Cc1c(OCCc2ccccc2)ccc(F)c1 | [4] |
| Purity (Typical) | ≥95% | [3] |
| Appearance | Data not widely available | |
| Storage Conditions | Store long-term in a cool, dry place | [3] |
Spectroscopic Characterization (Predicted)
| Technique | Expected Observations |
| ¹H NMR | - Aldehydic Proton (CHO): A singlet expected around δ 10.0-10.5 ppm. - Aromatic Protons (C₆H₅-CH₂): Multiplets in the range of δ 7.2-7.5 ppm. - Aromatic Protons (Fluorobenzaldehyde ring): Complex multiplets between δ 7.0-7.8 ppm, showing characteristic couplings to fluorine. - Benzylic Protons (O-CH₂): A singlet around δ 5.0-5.3 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal anticipated around δ 190-195 ppm. - Aromatic Carbons: Resonances in the δ 110-165 ppm region. The carbon attached to fluorine will exhibit a large ¹JC-F coupling constant. - Benzylic Carbon (O-CH₂): A signal expected around δ 70-75 ppm. |
| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, characteristic absorption band in the region of 1680-1700 cm⁻¹. - C-O-C Stretch (Ether): A prominent band around 1250 cm⁻¹. - C-F Stretch: An absorption band in the 1100-1200 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak [M]⁺: Expected at m/z = 230. - Key Fragmentation: A prominent peak at m/z = 91, corresponding to the stable tropylium ion ([C₇H₇]⁺) formed from the loss of the benzyl group.[6] |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and industrially scalable route for the preparation of 2-(Benzyloxy)-5-fluorobenzaldehyde is the Williamson ether synthesis. This well-established Sₙ2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[7] In this specific synthesis, the phenolic hydroxyl group of 5-fluorosalicylaldehyde is deprotonated by a mild base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired benzyl ether.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and nucleophilic, thereby promoting the Sₙ2 mechanism.[7] Potassium carbonate is a commonly used base due to its low cost, moderate reactivity, and ease of removal during workup.
Experimental Workflow
Caption: Synthetic workflow for 2-(Benzyloxy)-5-fluorobenzaldehyde.
Step-by-Step Methodology
Materials:
-
5-Fluorosalicylaldehyde (1.0 eq)[2]
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 5-fluorosalicylaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Phenoxide Formation: Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylation: Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[7]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 2-(Benzyloxy)-5-fluorobenzaldehyde.
Reactivity Profile
The chemical reactivity of 2-(Benzyloxy)-5-fluorobenzaldehyde is dictated by its three key functional groups: the aldehyde, the benzyl ether, and the fluorinated aromatic ring.
Caption: Key reactivity pathways of the title compound.
-
The Aldehyde Group: This is the most reactive site for a variety of transformations. It readily undergoes nucleophilic addition reactions, such as the Wittig reaction to form alkenes, and condensation reactions with amines to form imines (Schiff bases), which can be further reduced in reductive amination protocols.[6] The aldehyde can also be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.
-
The Benzyl Ether: This group is relatively stable under many reaction conditions but can be cleaved via catalytic hydrogenation to unmask the phenol, providing a handle for further functionalization.
-
The Aromatic Ring: The fluorine atom and the benzyloxy group influence the regioselectivity of electrophilic aromatic substitution. The benzyloxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The combined electronic effects will direct incoming electrophiles to specific positions on the ring.
Applications in Medicinal Chemistry and Drug Discovery
Substituted benzaldehydes are pivotal intermediates in the synthesis of pharmacologically active compounds.[8] While specific applications of 2-(Benzyloxy)-5-fluorobenzaldehyde are not extensively detailed in publicly available literature, its structural motifs are present in molecules investigated for various therapeutic areas. Patents indicate its use as a building block in the synthesis of more complex molecules, suggesting its role as a key intermediate in drug discovery programs.[9][10]
The strategic placement of the fluorine atom and the masked phenol makes this compound an attractive starting material for the synthesis of novel compounds targeting a range of biological targets, including enzymes and receptors implicated in neurodegenerative diseases and oncology.[6]
Safety and Handling
As a laboratory chemical, 2-(Benzyloxy)-5-fluorobenzaldehyde should be handled with appropriate care in a well-ventilated area, preferably a fume hood.[6]
-
Hazard Statements:
-
Precautionary Measures:
-
Incompatible Materials: Strong oxidizing agents.[6]
Conclusion
2-(Benzyloxy)-5-fluorobenzaldehyde is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its value lies in the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled approach to the synthesis of complex molecules. While a comprehensive public dataset on its physical and spectral properties is currently lacking, its synthesis via the robust Williamson ether reaction and its predictable reactivity profile make it an accessible and valuable tool for researchers. As the demand for sophisticated, fluorinated building blocks in drug discovery continues to grow, the utility of 2-(Benzyloxy)-5-fluorobenzaldehyde is poised to expand.
References
[11] Supporting Information for a relevant publication. (n.d.). NMR Spectra. (Please note: This is a placeholder for a general reference to supplementary materials containing NMR data for analogous compounds, as a direct source for the target compound was not found).
[5] PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
[2] PubChem. (n.d.). 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. Available at: [Link]
Google Patents. (2010). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Available at:
[12] Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde. Available at:
Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]
[9] Google Patents. (2020). WO2020027150A1 - Benzene derivative. Available at:
[10] Google Patents. (2021). JP2021119131A - Pharmaceutical composition containing benzene derivative. Available at:
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- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. 2-(Benzyloxy)-5-fluorobenzaldehyde | [frontierspecialtychemicals.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data of 2-(Benzyloxy)-5-fluorobenzaldehyde
An In-depth Technical Guide to the Spectroscopic Profile of 2-(Benzyloxy)-5-fluorobenzaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(Benzyloxy)-5-fluorobenzaldehyde, a key organic intermediate in medicinal chemistry and drug development. Given the limited availability of public domain experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the empirical data of structurally analogous compounds. This methodology, common in synthetic and analytical chemistry, allows for a robust and scientifically rigorous characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted values and providing standardized protocols for their acquisition.
Molecular Structure and Overview
2-(Benzyloxy)-5-fluorobenzaldehyde (CAS: 312314-37-7) is a substituted aromatic aldehyde.[1] Its structure features a benzaldehyde core with a benzyloxy protecting group at the C2 (ortho) position and a fluorine atom at the C5 (para to the benzyloxy group) position. This unique arrangement of an electron-donating ether group, an electron-withdrawing aldehyde, and a halogen influences the electronic environment of the aromatic ring, which is directly reflected in its spectroscopic signature. Understanding this signature is paramount for reaction monitoring, quality control, and structural confirmation.
Caption: Molecular structure of 2-(Benzyloxy)-5-fluorobenzaldehyde with atom numbering for NMR assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for verifying the structure of organic molecules by mapping the chemical environments of hydrogen atoms.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Benzyloxy)-5-fluorobenzaldehyde in 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its signal to 0.00 ppm.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Data Acquisition: Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
Predicted ¹H NMR Data and Interpretation
The predicted spectrum is derived from analyzing the substituent effects on the benzaldehyde scaffold and by comparison with related structures like 4-benzyloxybenzaldehyde and 2-fluorobenzaldehyde.[2][3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| Aldehyde-H (H7) | ~10.35 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet above 10 ppm. Its position is influenced by the ortho-benzyloxy group. |
| Benzyl-H (H8) | ~5.15 | s | - | The two benzylic protons are chemically equivalent and appear as a sharp singlet. This signal is characteristic of a benzyloxy protecting group.[2] |
| Phenyl-H (benzyl group) | 7.30 - 7.50 | m | - | The five protons of the unsubstituted benzyl ring will appear as a complex multiplet in the standard aromatic region.[2] |
| Aromatic-H (H6) | ~7.70 | dd | J ≈ 3.0, 0.5 Hz | This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It exhibits ortho-coupling to H4 (small) and meta-coupling to the fluorine atom. |
| Aromatic-H (H4) | ~7.25 | ddd | J ≈ 9.0, 3.0, 0.5 Hz | This proton is coupled to H3 (ortho), the fluorine atom (meta), and H6 (para). The ortho-coupling will be the largest. |
| Aromatic-H (H3) | ~7.10 | dd | J ≈ 9.0, 4.5 Hz | This proton is ortho to the benzyloxy group and experiences large ortho-coupling to H4 and ortho-coupling to the fluorine atom. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides critical information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample is required than for ¹H NMR. Dissolve approximately 20-50 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire the spectrum on a 101 MHz (for a 400 MHz ¹H instrument) or higher spectrometer using a proton-decoupled pulse sequence.
-
Data Acquisition: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain signals for all carbon atoms, especially quaternary carbons. The spectral width should typically be 0-220 ppm.
Predicted ¹³C NMR Data and Interpretation
Predictions are based on established chemical shift ranges for functional groups and analysis of fluorine-carbon coupling.[4] The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JC-F), and adjacent carbons will show smaller two- and three-bond couplings.
| Carbon Assignment | Predicted δ (ppm) | C-F Coupling (J, Hz) | Rationale for Prediction |
| Aldehyde-C (C7) | ~189.5 | Small (⁴JC-F) | The aldehyde carbonyl carbon is significantly deshielded, appearing far downfield.[4] |
| C2 (C-OBn) | ~160.0 | d, ²JC-F ≈ 20-25 Hz | This carbon is attached to the electron-donating oxygen and is deshielded. It will show a doublet due to two-bond coupling with fluorine. |
| C5 (C-F) | ~158.5 | d, ¹JC-F ≈ 240-250 Hz | The carbon directly bonded to fluorine shows a characteristic large one-bond coupling constant and is significantly deshielded by the halogen. |
| C9 (Benzyl C) | ~136.0 | - | The ipso-carbon of the benzyl group's phenyl ring. |
| C1 (C-CHO) | ~125.5 | d, ³JC-F ≈ 5-8 Hz | The quaternary carbon attached to the aldehyde group. |
| C10, C11, C12 (Benzyl CH) | 127.0 - 129.0 | - | Aromatic carbons of the benzyl group's phenyl ring. |
| C6 (CH) | ~123.0 | d, ³JC-F ≈ 8-10 Hz | Aromatic methine carbon ortho to the aldehyde. |
| C4 (CH) | ~118.0 | d, ²JC-F ≈ 22-25 Hz | Aromatic methine carbon showing two-bond coupling to fluorine. |
| C3 (CH) | ~115.5 | d, ²JC-F ≈ 22-25 Hz | Aromatic methine carbon ortho to the benzyloxy group, shifted upfield. |
| C8 (CH₂) | ~71.0 | - | The benzylic methylene carbon, characteristic for an ether linkage. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Acquisition
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (or pure KBr) is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Data and Interpretation
The predicted absorption bands are based on characteristic frequencies for aromatic aldehydes, ethers, and fluorinated compounds.[5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3070 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2870, ~2770 | Weak | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~1700 | Strong | C=O Stretch | Aromatic Aldehyde |
| 1580 - 1600 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O-C Stretch | Aryl-Alkyl Ether |
| 1150 - 1200 | Strong | C-F Stretch | Aryl Fluoride |
The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the characteristic pair of weak C-H stretching bands for the aldehyde group. The strong absorptions for the C-O-C ether linkage and the C-F bond are also key identifiers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity and structure.
Experimental Protocol: MS Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecular ion [M+H]⁺.
-
Analysis: A time-of-flight (TOF) or quadrupole analyzer separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data and Fragmentation
The molecular weight of C₁₄H₁₁FO₂ is 230.24 g/mol . The EI mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions. A key fragmentation pathway for benzylic ethers is the formation of the highly stable tropylium ion.[6]
Sources
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- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Benzyloxy)-5-fluorobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(benzyloxy)-5-fluorobenzaldehyde (CAS No. 312314-37-7).[1] As a key building block in medicinal chemistry and organic synthesis, unambiguous structural confirmation is paramount. This document delineates the theoretical principles governing the spectrum, offers a detailed signal-by-signal assignment based on substituent effects, and presents a validated experimental protocol for data acquisition. It is intended for researchers, scientists, and drug development professionals who require a deep, predictive understanding of this molecule's spectroscopic signature.
Introduction: Spectroscopic Characterization in Modern Synthesis
2-(Benzyloxy)-5-fluorobenzaldehyde is a versatile synthetic intermediate characterized by a trisubstituted aromatic ring. The molecule incorporates three distinct functional groups—an aldehyde, a benzyloxy ether, and a fluorine atom—each imparting unique electronic and steric influences on the molecular environment. Consequently, its ¹H NMR spectrum presents a rich, informative, and complex fingerprint that, when correctly interpreted, provides definitive structural proof.
The chemical shift (δ) of a proton in NMR spectroscopy is exquisitely sensitive to its local electronic environment. In aromatic systems, the circulation of π-electrons generates a powerful ring current, which strongly deshields protons outside the ring, shifting their resonance signals downfield into the characteristic 6.5-8.0 ppm range.[2][3] The precise location of each signal is then modulated by the electron-donating or electron-withdrawing nature of the substituents on the ring, a principle that is fundamental to the analysis that follows.
Theoretical Framework: The Impact of Substituents
The ¹H NMR spectrum of 2-(benzyloxy)-5-fluorobenzaldehyde is governed by the interplay of its three key substituents. A predictive understanding requires analyzing the causality behind their individual and collective effects.
-
The Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing through both induction and resonance. This effect significantly deshields protons ortho and para to it.[4][5] The aldehyde proton itself is subject to the powerful magnetic anisotropy of the C=O bond, shifting it to a highly characteristic downfield region (δ 9.5-10.5 ppm).[6]
-
The Benzyloxy Group (-OCH₂Ph): The ether oxygen is an electron-donating group through resonance, pushing electron density into the aromatic ring, particularly at the ortho and para positions. This donation results in an upfield (shielding) effect on these protons.[4] The benzyloxy group also contributes two distinct signals of its own: the benzylic methylene protons (-CH₂-) and the five protons of its separate phenyl ring.
-
The Fluorine Atom (-F): Fluorine exerts a dual influence. Its high electronegativity causes a strong electron-withdrawing inductive effect, which deshields nearby protons. However, it can also act as a weak π-donor through its lone pairs, a resonance effect that shields ortho and para positions.[7] Critically, the spin-active ¹⁹F nucleus couples with nearby protons, leading to characteristic signal splitting (J-coupling) that is invaluable for assignment.[8][9]
Detailed ¹H NMR Spectral Analysis and Assignments
The following is a predictive analysis of the complete ¹H NMR spectrum of 2-(benzyloxy)-5-fluorobenzaldehyde, typically recorded in a solvent like deuterochloroform (CDCl₃).
Non-Aromatic Signals
-
Aldehyde Proton (1H): A sharp singlet is expected in the δ 10.0-10.4 ppm region. This significant downfield shift is caused by the strong deshielding from the carbonyl group and is a definitive indicator of the aldehyde functionality.[6]
-
Benzylic Protons (2H): A singlet is predicted around δ 5.1-5.3 ppm. These two protons are chemically equivalent and are not coupled to any neighboring protons, hence the singlet multiplicity. Their position reflects the influence of the adjacent ether oxygen and the aromatic ring.
-
Benzyl Phenyl Protons (5H): A complex multiplet integrating to five protons is expected in the δ 7.3-7.5 ppm range. These are the protons of the phenyl ring on the benzyloxy protecting group.
Fluorobenzaldehyde Aromatic Signals (3H)
The three protons on the main aromatic ring present the most complex region of the spectrum. Their assignments are determined by their position relative to the three substituents and their mutual spin-spin coupling, including coupling to the fluorine atom.
-
Proton H-6: This proton is ortho to the strongly deshielding aldehyde group, making it the most downfield of the three aromatic signals (predicted δ ~7.8-8.0 ppm). It will appear as a doublet of doublets (dd) due to meta-coupling to H-4 (⁴JHH ≈ 2-3 Hz) and a through-space or long-range coupling to the fluorine at C-5 (⁴JHF ≈ 3-5 Hz).
-
Proton H-4: This proton is situated between the fluorine and the benzyloxy group. It is expected to resonate in the δ 7.1-7.3 ppm range. Its multiplicity will be a triplet of doublets (td) or a complex multiplet. The major splitting will be from ortho-coupling to H-3 (³JHH ≈ 8-9 Hz) and ortho-coupling to the fluorine atom (³JHF ≈ 8-10 Hz), with a smaller meta-coupling to H-6 (⁴JHH ≈ 2-3 Hz).
-
Proton H-3: This proton is ortho to the electron-donating benzyloxy group, which will shield it relative to the other protons on the ring. It is predicted to be the most upfield of the three, around δ 7.0-7.2 ppm. It will appear as a doublet of doublets (dd) due to ortho-coupling with H-4 (³JHH ≈ 8-9 Hz) and meta-coupling to the fluorine atom (⁴JHF ≈ 5-7 Hz).
Summary of Predicted Spectral Data
| Assignment | Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |
| Aldehyde-H | CHO | 10.0 - 10.4 | 1H | s (singlet) | N/A |
| Aromatic-H | H-6 | 7.8 - 8.0 | 1H | dd (doublet of doublets) | ⁴JH6-H4 ≈ 2-3; ⁴JH6-F ≈ 3-5 |
| Benzyl Phenyl-H | Ph-H | 7.3 - 7.5 | 5H | m (multiplet) | N/A |
| Aromatic-H | H-4 | 7.1 - 7.3 | 1H | td (triplet of doublets) | ³JH4-H3 ≈ 8-9; ³JH4-F ≈ 8-10; ⁴JH4-H6 ≈ 2-3 |
| Aromatic-H | H-3 | 7.0 - 7.2 | 1H | dd (doublet of doublets) | ³JH3-H4 ≈ 8-9; ⁴JH3-F ≈ 5-7 |
| Benzylic-H | -CH₂- | 5.1 - 5.3 | 2H | s (singlet) | N/A |
Visualization of Structure and Key Interactions
Diagrams created using Graphviz provide a clear visual representation of the molecular structure and the critical relationships between nuclei that define the ¹H NMR spectrum.
Figure 1: Molecular structure of 2-(Benzyloxy)-5-fluorobenzaldehyde with key protons labeled.
Figure 2: Spin-spin (J-coupling) network for the aromatic protons and fluorine atom.
Experimental Protocol for Data Acquisition
To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following self-validating protocol is recommended.
5.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 2-(benzyloxy)-5-fluorobenzaldehyde directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed until the sample is completely dissolved. Ensure a clear, homogeneous solution.
5.2. Spectrometer Setup and Calibration
-
Instrumentation: Utilize a ¹H NMR spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and matching of the probe for the ¹H frequency. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
5.3. Data Acquisition Parameters
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals from TMS to the aldehyde proton are captured.
-
Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery, which is crucial for accurate integration.[10]
-
Number of Scans (ns): Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
5.4. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption peak shapes. Apply an automatic or manual baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate all signals and normalize the values relative to a well-resolved signal, such as the 2H singlet of the benzylic protons.
Conclusion
The ¹H NMR spectrum of 2-(benzyloxy)-5-fluorobenzaldehyde is a highly structured and diagnostic tool for its identification. The key identifying features are the downfield aldehyde singlet above δ 10.0 ppm, the benzylic singlet around δ 5.2 ppm, the five-proton multiplet of the benzyl ring, and the three distinct, coupled signals of the main aromatic ring. The characteristic splitting patterns of these aromatic protons, dictated by H-H and H-F coupling constants, provide an unambiguous map of the substitution pattern. This guide provides the predictive framework and experimental methodology necessary for researchers to confidently acquire and interpret this crucial spectroscopic data.
References
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
- Supporting Information for publications. (Various). General experimental procedures for NMR spectroscopy. (Note: This is a composite reference to common practices seen in supporting information documents, such as the one provided in the search results).
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Doc Brown's Chemistry. (n.d.). proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Retrieved from [Link]
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Frontier Specialty Chemicals. (n.d.). 2-(Benzyloxy)-5-fluorobenzaldehyde. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Referenced in concept via search result discussing substituent effects).
-
Dalvit, C., & Vulpetti, A. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. PLoS ONE, 14(3), e0213270. Retrieved from [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
- Sanzone, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved from a general chemistry resource PDF.
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
- Abraham, R. J., et al. (2005). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry, 43(8), 611-618.
-
NMR Made Simple. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- Gerig, J. T. (2001). Fluorine NMR. Retrieved from a university resource page. (Note: This is a general reference to the principles of Fluorine NMR).
- University College London. (n.d.). Chemical shifts.
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Aguilar, J. A., et al. (2014). “Pure shift” ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Chemical Communications, 50(25), 3296-3299. Retrieved from [Link]
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Abraham, R. J., et al. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. Retrieved from [Link]
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Fraser, R. R., et al. (1971). Effect of Substituents on the Chemical Shift of Benzylic Protons. III. Canadian Journal of Chemistry, 49(5), 800-802. Retrieved from [Link]
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Nanalysis Corp. (2024). Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. AZoM.com. Retrieved from [Link]
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The Biological Versatility of Fluorinated Benzaldehydes: A Technical Guide for Drug Discovery
Introduction: The Strategic Role of Fluorine in Benzaldehyde Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacological profile.[1] When applied to a versatile scaffold like benzaldehyde, a common building block in numerous bioactive compounds, fluorination unlocks a vast chemical space for developing novel therapeutics.[3]
Fluorinated benzaldehydes serve a dual role in drug discovery. They can act as direct effectors, exhibiting intrinsic biological activity, or more commonly, as indispensable synthons for constructing more complex molecules with enhanced therapeutic properties.[3] This guide provides an in-depth exploration of the biological activities associated with fluorinated benzaldehydes, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. We will delve into the mechanistic underpinnings of their actions, present quantitative data, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in drug development.
Part 1: Antimicrobial Activity of Fluorinated Benzaldehyde Derivatives
While benzaldehyde itself possesses some antimicrobial properties, often linked to disrupting bacterial metabolism and inhibiting flagella formation, its fluorinated derivatives, particularly Schiff bases and thiosemicarbazones, exhibit significantly enhanced and more specific activities.[4][5] The aldehyde group provides a reactive handle for the synthesis of these derivatives, which have shown considerable promise against a range of bacterial and fungal pathogens.[3]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of benzaldehyde derivatives are often multifactorial. A primary proposed mechanism involves the disruption of the bacterial cell membrane's integrity.[6] The lipophilic nature of the benzene ring, enhanced by the fluorine atom, facilitates interaction with the lipid bilayer, leading to increased permeability and eventual cell death.[4]
Furthermore, specific enzymatic targets have been identified. For instance, fluorobenzoylthiosemicarbazides, synthesized from fluorobenzaldehydes, are suggested to act as allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl), a crucial enzyme in bacterial cell wall synthesis.[7] This inhibition disrupts peptidoglycan formation, compromising the structural integrity of the bacterial cell wall.
Structure-Activity Relationship (SAR)
The position of the fluorine atom on the benzaldehyde ring is critical in determining the antimicrobial potency of its derivatives. Studies on fluorobenzoylthiosemicarbazides have shown that the substitution pattern significantly influences activity. For example, trifluoromethyl-substituted derivatives demonstrated optimal activity against both reference and clinical strains of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 µg/mL.[7] This highlights that the electronic and steric effects conferred by the fluorine substituent, combined with other groups on the derivative, are key determinants of biological efficacy.
Quantitative Data: Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected derivatives synthesized from fluorinated benzaldehydes.
| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Thiosemicarbazide | ortho-fluorobenzoyl, N4-(meta-CF₃-phenyl) | S. aureus | 7.82 | [7] |
| Thiosemicarbazide | meta-fluorobenzoyl, N4-(meta-CF₃-phenyl) | S. aureus | 7.82 | [7] |
| Thiosemicarbazide | meta-fluorobenzoyl, N4-(para-CF₃-phenyl) | S. aureus | 7.82 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental assay in assessing antimicrobial activity.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compound (e.g., fluorobenzaldehyde derivative)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. Typically, this is done over 10-12 wells, leaving wells for positive (no compound) and negative (no bacteria) controls.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the negative control) to reach the final desired concentration. The final volume in each well is typically 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.
-
Self-Validation:
-
The positive control well (bacteria, no compound) must show clear turbidity.
-
The negative control well (broth, no bacteria) must remain clear.
-
A known reference antibiotic (e.g., ciprofloxacin) should be run in parallel as a quality control measure.
Part 2: Anticancer Activity of Fluorinated Benzaldehyde Derivatives
The aldehyde functional group is a feature in several classes of anticancer agents, and fluorinated benzaldehydes are key starting materials for synthesizing potent cytotoxic compounds.[8] While the direct cytotoxic effects of the simple isomers are not extensively documented, their derivatives, including Schiff bases and more complex heterocyclic structures, have demonstrated significant activity against various cancer cell lines.
Mechanism of Anticancer Action
The anticancer mechanisms of these derivatives are diverse. A prominent pathway involves the induction of apoptosis (programmed cell death). For example, a novel dehydroabietylamine-fluorobenzaldehyde derivative was shown to induce apoptosis in human hepatocellular carcinoma cells (SMMC-7721, Bel-7402, HepG2) through a mitochondrial-dependent pathway.[9] This was evidenced by a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, the release of cytochrome c from mitochondria, and subsequent activation of caspase-3.[9]
Another key target is the inhibition of enzymes crucial for cancer cell survival and proliferation, such as aldehyde dehydrogenases (ALDH), which are discussed in the next section.
Structure-Activity Relationship (SAR)
In anticancer Schiff bases, lipophilicity, which can be enhanced by fluorine substitution, plays a crucial role in cell membrane penetration.[10] The presence and position of the fluorine atom, along with other substituents on the aromatic rings, can significantly impact cytotoxicity. For a dehydroabietylamine-fluorobenzaldehyde derivative, potent activity was observed, suggesting that the combined structure contributes effectively to its anticancer properties.[9]
Quantitative Data: Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a fluorinated benzaldehyde derivative against human liver cancer cell lines.
| Compound | Cell Line | IC₅₀ (µmol·L⁻¹) | Reference |
| Dehydroabietylamine-fluorobenzaldehyde | SMMC-7721 | 44.47 ± 2.15 | [9] |
| Dehydroabietylamine-fluorobenzaldehyde | Bel-7402 | 48.64 ± 1.76 | [9] |
| Dehydroabietylamine-fluorobenzaldehyde | HepG2 | 52.83 ± 2.25 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., fluorobenzaldehyde derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in a complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Self-Validation:
-
Ensure a clear dose-response curve is obtained.
-
The vehicle control should show no significant difference in viability compared to the untreated control.
-
A known cytotoxic drug (e.g., doxorubicin) should be included as a positive control.
Part 3: Enzyme Inhibitory Activity
Fluorinated benzaldehydes, both as standalone molecules and as scaffolds for derivatives, are effective inhibitors of various enzymes implicated in disease. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aldehyde group and enhance binding interactions within the enzyme's active site.[1]
Mechanism of Enzyme Inhibition
The mechanism of inhibition can vary depending on the enzyme and the inhibitor's structure. For instance, aldehydes can form a reversible thiohemiacetal with cysteine residues in the active site of enzymes like aldehyde dehydrogenases (ALDH).[11] The powerful electron-withdrawing properties of halogens can impair the subsequent hydride transfer step, effectively inhibiting the enzyme.[11]
In the case of tyrosinase, fluorobenzaldehydes have been shown to be reversible inhibitors.[12] Kinetic analysis suggests that 4-fluorobenzaldehyde acts as a partial noncompetitive inhibitor, while other isomers may exhibit different modes of inhibition.[13] A noncompetitive inhibitor binds to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.[14]
Structure-Activity Relationship (SAR)
The inhibitory potency of fluorobenzaldehydes against enzymes is highly dependent on the isomer. A study on mushroom tyrosinase demonstrated a clear SAR for the diphenolase activity: 4-fluorobenzaldehyde (IC₅₀ = 0.16 mM) > 3-fluorobenzaldehyde (IC₅₀ = 1.06 mM) > 2-fluorobenzaldehyde (IC₅₀ = 1.62 mM) [12]
This indicates that the para-substituted isomer is significantly more potent, likely due to more favorable steric and electronic interactions within the enzyme's active site. The fluorine atom at the para position may enhance binding affinity through interactions like halogen bonding or by favorably modulating the electronic character of the aldehyde group.
Quantitative Data: Enzyme Inhibition
The following table summarizes the IC₅₀ values of fluorobenzaldehyde isomers against mushroom tyrosinase.
| Compound | Enzyme Target | Activity | IC₅₀ (mM) | Reference |
| 2-Fluorobenzaldehyde | Mushroom Tyrosinase | Diphenolase | 1.62 | [12] |
| 3-Fluorobenzaldehyde | Mushroom Tyrosinase | Diphenolase | 1.06 | [12] |
| 4-Fluorobenzaldehyde | Mushroom Tyrosinase | Diphenolase | 0.16 | [12] |
| 2-Fluorobenzaldehyde | Mushroom Tyrosinase | Monophenolase | 1.35 | [12] |
| 3-Fluorobenzaldehyde | Mushroom Tyrosinase | Monophenolase | 1.18 | [12] |
| 4-Fluorobenzaldehyde | Mushroom Tyrosinase | Monophenolase | 1.05 | [12] |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol details a spectrophotometric assay to measure the inhibition of mushroom tyrosinase activity.
Objective: To determine the IC₅₀ value of a test compound against the diphenolase activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase solution (in phosphate buffer)
-
L-DOPA (3,4-dihydroxyphenylalanine) substrate solution (in phosphate buffer)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., fluorobenzaldehyde isomer) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plate
-
Microplate reader capable of kinetic measurements at ~475 nm
Procedure:
-
Assay Preparation:
-
In a 96-well plate, add the phosphate buffer, various concentrations of the test compound, and the tyrosinase enzyme solution.
-
Include control wells: a blank (no enzyme), a negative control (enzyme, no inhibitor), and a positive control (a known inhibitor like kojic acid).
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 30°C) for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at ~475 nm over time (e.g., every 30 seconds for 10-15 minutes). The increase in absorbance corresponds to the formation of dopachrome.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC₅₀ value.
-
Self-Validation:
-
The reaction in the negative control well should proceed at a consistent, measurable rate.
-
The blank should show no significant change in absorbance.
-
The positive control should exhibit a high level of inhibition.
Visualization of Key Concepts
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening compounds like fluorinated benzaldehydes for biological activity.
Caption: A generalized workflow for the synthesis, screening, and optimization of fluorinated benzaldehyde derivatives.
Mechanism of Action: Enzyme Inhibition
This diagram illustrates the difference between competitive and noncompetitive enzyme inhibition, a key concept for understanding the action of fluorinated benzaldehydes.
Caption: Comparison of competitive and noncompetitive enzyme inhibition mechanisms.
Conclusion and Future Outlook
Fluorinated benzaldehydes are undeniably potent and versatile molecules in the arsenal of medicinal chemists. This guide has illuminated their significance not only as foundational building blocks for complex antimicrobial and anticancer agents but also as direct inhibitors of key enzymatic targets. The strategic placement of a fluorine atom profoundly influences the structure-activity relationship, offering a clear path for rational drug design.
The provided protocols for assessing antimicrobial, cytotoxic, and enzyme inhibitory activities serve as a robust framework for researchers to validate their own findings. The quantitative data presented herein underscores the tangible impact of fluorination, particularly the superior potency of the 4-fluoro isomer in tyrosinase inhibition.
Future research should aim to broaden the scope of biological evaluation for the simple fluorobenzaldehyde isomers to better understand their intrinsic activities. Elucidating more detailed mechanisms of action, especially how the C-F bond interacts within biological targets at a molecular level, will be crucial. The continued exploration of derivatives built upon these fluorinated scaffolds holds immense promise for the discovery of next-generation therapeutics with enhanced efficacy and improved safety profiles.
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Moreb, J. S., et al. (2012). The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance. Chemico-Biological Interactions, 195(1), 52-60. [Link]
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The Strategic Incorporation of Fluorine in Modern Drug Design: A Guide to Enhancing Metabolic Stability and Pharmacokinetic Profiles
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of rational drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted role of fluorine, with a particular focus on its profound impact on metabolic stability. We will delve into the unique physicochemical properties of the fluorine atom and elucidate the mechanisms by which it enhances pharmacokinetic and pharmacodynamic profiles. This guide moves beyond theoretical concepts to provide field-proven insights, including detailed experimental protocols for assessing metabolic stability and illustrative case studies of successful fluorinated drugs. By synthesizing technical accuracy with practical application, this document aims to equip scientists with the knowledge to effectively leverage fluorine as a tool to overcome metabolic liabilities and accelerate the development of safer and more efficacious therapeutics.
Chapter 1: The Unique Physicochemical Profile of Fluorine
The utility of fluorine in drug design stems from its distinctive atomic properties, which are unlike any other element. Its small size, high electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond are central to its ability to modulate molecular properties.[1][2]
-
Electronegativity and the C-F Bond: As the most electronegative element, fluorine creates a strong, polarized covalent bond with carbon.[3] This bond is significantly stronger (bond dissociation energy of ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond, making it highly resistant to metabolic cleavage.[4] This inherent stability is a primary reason for fluorine's use in blocking metabolic "soft spots" on a drug molecule.[1][4]
-
Size and Steric Effects: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows fluorine to act as a bioisostere for hydrogen, often with minimal steric hindrance at the target binding site.[2][5][6] This means it can be introduced into a molecule to enhance metabolic stability without necessarily disrupting the desired biological activity.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly influence the acidity or basicity (pKa) of nearby functional groups.[3][6] For instance, the introduction of fluorine can lower the pKa of a neighboring amine group, which can be crucial for optimizing a drug's solubility, absorption, and target engagement.[1]
-
Influence on Lipophilicity: The effect of fluorine on lipophilicity (LogP) is context-dependent.[3] While a single fluorine atom may only subtly alter lipophilicity, the addition of a trifluoromethyl (CF3) group generally increases it substantially.[7] This can be leveraged to improve a drug's ability to cross cell membranes and enhance its bioavailability.[1][8]
Chapter 2: Enhancing Metabolic Stability through Fluorination
A primary challenge in drug development is overcoming rapid metabolism, which can lead to poor bioavailability and short duration of action. Fluorine substitution is a powerful and widely used strategy to address this issue.
The Core Mechanism: Blocking Metabolic Hotspots
The majority of small-molecule drugs are metabolized in the liver by cytochrome P450 (CYP) enzymes.[9] These enzymes often catalyze oxidative reactions at specific, vulnerable positions on a drug molecule, known as metabolic hotspots. By strategically replacing a hydrogen atom with a fluorine atom at one of these hotspots, medicinal chemists can effectively block this metabolic pathway.[2][5][10] The exceptional strength of the C-F bond makes it highly resistant to the oxidative processes carried out by CYP enzymes.[4][6]
For example, if a benzylic position on a drug is identified as a site of rapid hydroxylation, the introduction of fluorine at that position can prevent this metabolic transformation, thereby increasing the drug's half-life and overall exposure in the body.[5]
Electronic Deactivation of Adjacent Sites
Beyond directly blocking a metabolic site, the strong inductive effect of fluorine can electronically deactivate neighboring positions, making them less susceptible to enzymatic attack. This electronic shielding can further contribute to the overall metabolic stability of the molecule.
Conformational Control
Fluorine substitution can also influence the conformational preferences of a molecule.[3][6] By inducing a specific three-dimensional shape, fluorine can orient the drug in a way that is less favorable for binding to the active site of metabolic enzymes, thus reducing its rate of metabolism.
Chapter 3: The Broader Impact of Fluorine on ADME Profiles
The influence of fluorine extends beyond metabolism to affect the entire Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.
-
Absorption: By modulating lipophilicity and pKa, fluorine can enhance a drug's permeability across the gastrointestinal tract, leading to improved oral absorption and bioavailability.[1][3]
-
Distribution: Changes in lipophilicity and plasma protein binding due to fluorination can alter how a drug is distributed throughout the body, potentially leading to increased penetration into target tissues.
-
Excretion: By blocking metabolic pathways, fluorine can shift the primary route of elimination from metabolic clearance to renal excretion. It is important to consider that while the C-F bond is generally stable, in some cases, metabolic defluorination can occur, leading to the release of fluoride ions which may have toxicological implications.[4][6]
Chapter 4: Fluorine's Role in Modulating Pharmacodynamics
In addition to its pharmacokinetic benefits, fluorine can also directly influence a drug's pharmacodynamic properties, namely its interaction with its biological target.
-
Binding Affinity and Selectivity: The introduction of fluorine can create new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.[8] Its ability to modulate the pKa of nearby functional groups can also optimize the ionization state of the drug for optimal target engagement.[3]
-
Conformational Rigidity: Fluorine can be used to lock a molecule into a specific, bioactive conformation, which can lead to improved selectivity for the intended target over off-target proteins, thus reducing the potential for side effects.[6]
Chapter 5: Practical Guide: Assessing Metabolic Stability of Fluorinated Compounds
A critical aspect of drug discovery is the experimental validation of metabolic stability. The following section provides a detailed workflow and protocols for assessing the metabolic stability of fluorinated compounds.
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates a typical workflow for evaluating the metabolic stability of a new chemical entity.
Caption: Workflow for assessing metabolic stability.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a standard, high-throughput method to determine a compound's intrinsic clearance in the liver.[5][9]
Objective: To measure the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in CYP450 enzymes.[5]
Materials and Reagents:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (a high-clearance and a low-clearance compound)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Step-by-Step Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer and liver microsomes at the desired final protein concentration (typically 0.5 mg/mL).
-
Compound Addition: Add the test compound to the reaction mixture to achieve the final desired concentration (typically 1 µM).
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for approximately 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein amount) .
Self-Validation System:
-
Negative Control: Include incubations without the NADPH regenerating system to assess for non-enzymatic degradation of the compound.
-
Positive Controls: Concurrently run known high-clearance (e.g., dextromethorphan, midazolam) and low-clearance compounds to ensure the assay is performing as expected.[11][12]
Chapter 6: Case Studies in Drug Development
The successful application of fluorine in drug design is evident in numerous marketed drugs. The following table summarizes a few key examples.
| Drug Name | Therapeutic Area | Rationale for Fluorination | Outcome |
| Sitagliptin | Diabetes | To block oxidative metabolism of the piperazine ring. | Increased metabolic stability and oral bioavailability, allowing for once-daily dosing. |
| Voriconazole | Antifungal | A fluorinated pyrimidine was introduced to enhance metabolic stability and potency. | Improved pharmacokinetic profile compared to earlier-generation azole antifungals.[4] |
| Celecoxib | Anti-inflammatory | The trifluoromethyl group enhances selectivity for the COX-2 enzyme and contributes to metabolic stability. | A potent and selective COX-2 inhibitor with a favorable pharmacokinetic profile. |
| Fluoxetine (Prozac) | Antidepressant | The trifluoromethyl group increases lipophilicity, aiding its entry into the central nervous system, and enhances metabolic stability.[13] | A widely prescribed selective serotonin reuptake inhibitor (SSRI) with a long half-life.[13] |
| Atorvastatin (Lipitor) | Cholesterol Lowering | A para-fluoro-phenyl group was incorporated to improve potency and metabolic stability. | One of the best-selling drugs of all time for the treatment of high cholesterol.[13] |
Conclusion
Fluorine is an indispensable tool in the medicinal chemist's arsenal for overcoming metabolic liabilities and fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] Its unique combination of small size, high electronegativity, and the ability to form a strong bond with carbon allows for strategic modifications that can lead to more stable, potent, and selective drugs.[8] A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, will enable drug discovery teams to rationally design and develop the next generation of innovative medicines. While the benefits of fluorination are clear, it is crucial to consider the potential for unexpected effects on a molecule's properties and to carefully evaluate the metabolic fate and potential for defluorination.[3]
References
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Methodological & Application
Protocol for Williamson ether synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde
Application Notes and Protocols
Topic: Protocol for the Williamson Ether Synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde
Introduction: The Strategic Importance of 2-(Benzyloxy)-5-fluorobenzaldehyde
In the landscape of modern drug discovery and medicinal chemistry, the synthesis of precisely functionalized aromatic scaffolds is of paramount importance. 2-(Benzyloxy)-5-fluorobenzaldehyde emerges as a highly valuable building block, embodying three key structural features: a versatile aldehyde for subsequent chemical transformations, a stable benzyloxy protecting group, and a strategically placed fluorine atom. The presence of fluorine can significantly enhance the metabolic stability and binding affinity of a molecule to its biological target, making this intermediate a sought-after precursor for novel therapeutic agents.[1]
This document provides a comprehensive guide to the synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde via the Williamson ether synthesis, a robust and reliable method for forming ether linkages. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven laboratory protocol, and discuss the critical parameters for ensuring a high-yield, high-purity outcome.
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The core of the reaction involves the deprotonation of an alcohol (or, in this case, a phenol) to form a potent nucleophile, the alkoxide (or phenoxide), which then attacks an electrophilic carbon bearing a good leaving group, typically a halide.
The key steps for this specific synthesis are:
-
Deprotonation: The phenolic proton of 2-hydroxy-5-fluorobenzaldehyde is acidic and is readily removed by a suitable base, such as potassium carbonate, to generate a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide attacks the benzylic carbon of benzyl bromide. Benzyl bromide is an excellent substrate for SN2 reactions because it is a primary halide with no steric hindrance at the reaction center, and the leaving group (bromide) is stable.[2][5]
-
Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide ion and the formation of the new C-O ether bond.[2]
Choosing a primary alkyl halide like benzyl bromide is critical to the success of this synthesis, as it heavily favors the SN2 pathway over the competing E2 elimination pathway, which can become significant with secondary or tertiary alkyl halides.[2][5]
Physicochemical Data of Key Compounds
A thorough understanding of the properties of all reactants and the product is essential for safe handling, accurate measurements, and effective purification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 2-Hydroxy-5-fluorobenzaldehyde | C₇H₅FO₂ | 140.11 | 347-54-6 | Solid[6][7] |
| Benzyl Bromide | C₇H₇Br | 171.03 | 100-39-0 | Colorless to yellow liquid[8][9] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | White, granular solid[10] |
| 2-(Benzyloxy)-5-fluorobenzaldehyde | C₁₄H₁₁FO₂ | 230.23 | 312314-37-7 | Solid |
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process monitoring to ensure reaction completion and guide subsequent purification steps.
Materials and Equipment:
-
Reagents: 2-Hydroxy-5-fluorobenzaldehyde, Benzyl bromide, Potassium carbonate (anhydrous, finely powdered), Anhydrous N,N-Dimethylformamide (DMF) or Acetone, Ethyl acetate, Deionized water, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, reflux condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), UV lamp, standard laboratory glassware.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add 2-hydroxy-5-fluorobenzaldehyde (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) or acetone (approx. 5-10 mL per gram of the starting phenol).
-
Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq). The use of excess, finely powdered base ensures a large surface area for efficient deprotonation of the phenol.[11]
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of benzyl bromide and to ensure the base is effective for deprotonation rather than reacting with water. DMF and acetone are excellent polar aprotic solvents that solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the oxygen anion.
-
-
Phenoxide Formation:
-
Stir the resulting suspension vigorously at room temperature for 20-30 minutes. The formation of the potassium phenoxide salt should be evident.
-
-
Addition of Benzyl Bromide:
-
Slowly add benzyl bromide (1.1 eq) dropwise to the stirring suspension using a syringe or dropping funnel.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting phenol. Dropwise addition helps to control any potential exothermicity of the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or gently heat to 40-60°C for 4-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing chamber with an appropriate eluent system (e.g., 9:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture on a TLC plate. The reaction is complete when the starting phenol spot has been completely consumed.
-
Rationale: Heating can accelerate the rate of SN2 reactions. TLC is a critical self-validation step, providing direct visual confirmation of the conversion of starting material to product and indicating when the reaction should be stopped to prevent potential side-product formation.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold deionized water (approx. 10 times the volume of the reaction solvent).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with deionized water (2 x volumes) and then with brine (1 x volume).
-
Rationale: The water quench dissolves the potassium salts (K₂CO₃, KBr) and the DMF. Ethyl acetate is a common extraction solvent that is immiscible with water and effectively dissolves the organic product. The final brine wash helps to remove the bulk of the dissolved water from the organic phase, improving the efficiency of the subsequent drying step.[12]
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification Protocol
The crude product is typically purified by silica gel column chromatography to remove any unreacted benzyl bromide and other minor impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Hexane and Ethyl Acetate is typically effective. Start with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) to elute non-polar impurities first, then gradually increase the polarity (e.g., to 90:10 or 80:20) to elute the desired product.[13]
-
Procedure:
-
Prepare the column with silica gel slurried in the initial low-polarity eluent.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield 2-(Benzyloxy)-5-fluorobenzaldehyde as a purified solid.
-
Experimental Workflow Diagram
Caption: Synthetic workflow for 2-(benzyloxy)-5-fluorobenzaldehyde.
Safety and Handling
Professional laboratory safety practices must be strictly followed. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Hydroxy-5-fluorobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Benzyl Bromide: This compound is a potent lachrymator (tear-producing agent) and is corrosive. It causes skin irritation and serious eye irritation.[14][15] Handle with extreme care in a well-ventilated fume hood.[16]
-
Potassium Carbonate: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[17][18] Avoid inhaling the dust.
-
Solvents (DMF, Acetone, Ethyl Acetate): These are flammable liquids. Keep away from ignition sources. DMF is a skin-absorbable substance.
References
- BenchChem. (2025). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery.
- BenchChem. (2025). An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.
-
Jakubke, H. D. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluorosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate Revision 5. Retrieved from [Link]
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Application Notes & Protocols for the Synthesis of Chalcones from 2-(Benzyloxy)-5-fluorobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Chalcones
Chalcones, belonging to the flavonoid family, represent a cornerstone scaffold in medicinal chemistry.[1] Their deceptively simple 1,3-diaryl-2-propen-1-one framework is a privileged structure, granting access to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of fluorine atoms into the chalcone skeleton can significantly enhance these biological activities.[3][4] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[4]
This guide provides a detailed, experience-driven protocol for the synthesis of chalcones using 2-(Benzyloxy)-5-fluorobenzaldehyde as a key starting material. We will delve into the mechanistic underpinnings of the Claisen-Schmidt condensation, offer a robust and reproducible experimental workflow, and detail the necessary characterization techniques to validate the synthesis of these high-value compounds.
The Claisen-Schmidt Condensation: A Reliable Path to Chalcone Synthesis
The most direct and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This reaction is a specific type of base-catalyzed crossed aldol condensation between an aromatic aldehyde (which lacks α-hydrogens) and an aromatic ketone (acetophenone derivative).[5][6]
Mechanistic Insights
The reaction proceeds through a well-established, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues. The process is catalyzed by a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This is the rate-determining step. The ketone is used to form the enolate because it is generally less reactive towards nucleophilic addition than the aldehyde.[2]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (2-(Benzyloxy)-5-fluorobenzaldehyde).[2] This forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the solvent (typically an alcohol), yielding a β-hydroxy ketone (an aldol adduct).
-
Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration. The abstraction of a now more acidic α-hydrogen (flanked by a phenyl and a carbonyl group) and the subsequent elimination of a hydroxide ion results in the formation of a carbon-carbon double bond.[7] This final dehydration step is thermodynamically driven by the formation of a highly conjugated system, which extends across both aromatic rings and the α,β-unsaturated carbonyl core, lending the final chalcone its characteristic stability and color.[7]
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative chalcone, (E)-1-(Aryl)-3-(2-(benzyloxy)-5-fluorophenyl)prop-2-en-1-one, via the Claisen-Schmidt condensation.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |
| 2-(Benzyloxy)-5-fluorobenzaldehyde | 202857-88-3 | 230.24 | Aldehyde reactant |
| Substituted Acetophenone (e.g., 4'-methoxyacetophenone) | 100-06-1 | 150.17 | Ketone reactant (enolate precursor) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base catalyst |
| Ethanol (95%) | 64-17-5 | 46.07 | Reaction solvent |
| Distilled Water | 7732-18-5 | 18.02 | Workup and washing |
| Dilute Hydrochloric Acid (~2M HCl) | 7647-01-0 | 36.46 | Neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
| Solvents for Chromatography | - | - | Purification (e.g., Hexane/Ethyl Acetate) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Benzyloxy)-5-fluorobenzaldehyde (1.0 eq, e.g., 2.30 g, 10 mmol) and the selected substituted acetophenone (1.0 eq, e.g., 1.50 g, 10 mmol) in 30 mL of 95% ethanol. Stir at room temperature until all solids are dissolved.[8]
-
Rationale: Ethanol is an excellent solvent for both reactants and the base catalyst. Using equimolar amounts of reactants ensures efficient conversion without the need to remove large excesses of starting material later.
-
-
Catalyst Addition: While stirring the solution, slowly add an aqueous solution of sodium hydroxide (e.g., 10 mL of a 10% w/v solution). A color change and the formation of a precipitate are often observed.
-
Rationale: The base is added slowly to control the exothermic nature of the initial deprotonation and condensation steps. A concentrated base solution ensures a high reaction rate.
-
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).[10]
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the more conjugated (and typically less polar) chalcone product. Extended reaction times ensure maximum conversion.
-
-
Workup and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) until the pH is approximately 7.[10] A solid precipitate will form.
-
Rationale: Pouring the mixture into ice water helps to precipitate the organic product and quench the reaction. Neutralization with HCl protonates any remaining phenoxide or enolate ions and neutralizes the excess base catalyst.
-
-
Filtration and Washing: Collect the crude solid product by suction filtration using a Büchner funnel.[11] Wash the solid cake thoroughly with several portions of cold distilled water to remove any inorganic salts and residual acid.[11]
-
Rationale: Suction filtration is an efficient method for separating the solid product from the aqueous solution. Washing is crucial to remove impurities that could interfere with subsequent purification steps.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol.[11] If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is recommended.[10]
-
Rationale: Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical; the compound should be soluble at high temperatures and insoluble at low temperatures. Column chromatography provides a higher degree of separation for more complex mixtures.
-
-
Drying: Dry the purified solid product under vacuum to remove any residual solvent. Record the final mass and calculate the percentage yield.
Experimental Workflow Diagram
Caption: General experimental workflow for chalcone synthesis.
Characterization of Synthesized Chalcones
Thorough characterization is essential to confirm the structure and purity of the synthesized chalcone.[12]
Spectroscopic Data
The following table summarizes the expected spectroscopic data for a chalcone synthesized from 2-(Benzyloxy)-5-fluorobenzaldehyde.
| Technique | Expected Observations |
| ¹H NMR | Vinylic Protons: Two characteristic doublets for the α- and β-protons of the enone system, typically in the range of δ 7.0-8.0 ppm, with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.[13] Aromatic Protons: Complex multiplets in the aromatic region (δ 6.8-8.2 ppm) corresponding to the protons on both aromatic rings and the benzyl protecting group. Other Protons: Signals for benzylic protons (-O-CH₂-Ph) around δ 5.1 ppm.[1] |
| ¹³C NMR | Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically between δ 186-197 ppm.[14] Vinylic Carbons (Cα and Cβ): Signals for the α- and β-carbons are expected between δ 116-128 ppm and δ 137-146 ppm, respectively.[14] Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm), including the carbon attached to fluorine, which will show a large ¹J C-F coupling constant. |
| FT-IR | C=O Stretch: A strong, sharp absorption band around 1650-1670 cm⁻¹, characteristic of a conjugated ketone.[5][15] C=C Stretch: A medium intensity band around 1580-1620 cm⁻¹ for the alkene double bond. C-F Stretch: A strong absorption band typically found in the 1100-1250 cm⁻¹ region. Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.[5] |
| Mass Spectrometry | Molecular Ion Peak [M]⁺: The mass spectrum should show a clear molecular ion peak corresponding to the calculated molecular weight of the target chalcone. Fragmentation: Common fragmentation patterns include the loss of the phenyl or substituted phenyl groups and cleavage at the C-CO bond.[1] |
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The success of the synthesis is confirmed at multiple stages:
-
Visual Cues: The formation of a precipitate upon addition of the base and after neutralization provides an initial indication that a reaction has occurred.
-
TLC Monitoring: Provides real-time, semi-quantitative assessment of the reaction's progress, ensuring it is run to completion.
-
Spectroscopic Analysis: The definitive confirmation of the product's identity and purity. The presence of the characteristic vinylic proton signals in the ¹H NMR with a large coupling constant is a key indicator of successful chalcone formation in the desired trans isomeric form.
Conclusion
The Claisen-Schmidt condensation remains a powerful and efficient method for the synthesis of chalcones from precursors like 2-(Benzyloxy)-5-fluorobenzaldehyde. The incorporation of a fluorine atom and a benzyloxy protecting group provides a versatile scaffold for further synthetic manipulation and for the development of novel therapeutic agents. By understanding the underlying mechanism and following a robust experimental protocol, researchers can reliably synthesize and characterize these valuable compounds, paving the way for new discoveries in drug development.[16][17]
References
- Vertex AI Search. (n.d.). Claisen-Schmidt Condensation.
- Journal of Emerging Technologies and Innovative Research. (2020). SYNTHESIS OF CHALCONES. JETIR, 7(7).
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- BenchChem. (2025). Application Notes and Protocols: Aldol Condensation Reactions with 2-(Benzyloxy)-4-fluorobenzaldehyde.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- The Royal Society of Chemistry. (2022). Synthesis of chalcone.
- BenchChem. (2025). Application Notes and Protocols for the Base-Catalyzed Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one.
- PubMed. (n.d.). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives.
- ResearchGate. (n.d.). Synthesis and structures of the target benzyloxy-substituted chalcone analogs.
- MDPI. (n.d.). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.
- ResearchGate. (n.d.). Mass spectrum of chalcone.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
- FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II.
- BenchChem. (2025). Experimental protocol for chalcone synthesis and characterization.
- Journal of Emerging Technologies and Innovative Research. (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR.
- PubMed. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications.
- Taylor & Francis. (n.d.). Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives.
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Application Notes and Protocols for the Synthesis and Derivatization of 2-(Benzyloxy)-5-fluorobenzaldehyde for Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing pharmacological profiles. The presence of fluorine can significantly modulate a compound's metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates highly valuable in the synthesis of novel therapeutic agents.[1] 2-(Benzyloxy)-5-fluorobenzaldehyde is a key building block that combines the advantageous properties of a fluoroaromatic system with the versatile reactivity of an aldehyde. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed during a synthetic campaign to allow for further functionalization. The aldehyde moiety provides a reactive handle for a multitude of chemical transformations, most notably the formation of Schiff bases (imines).
Schiff bases are a class of organic compounds characterized by a carbon-nitrogen double bond and are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The formation of a Schiff base from 2-(Benzyloxy)-5-fluorobenzaldehyde with various primary amines offers a straightforward and efficient method for generating a diverse library of compounds for biological screening. The resulting imines can also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.
This technical guide provides a comprehensive overview of the synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde and its subsequent conversion to Schiff base derivatives. Detailed, field-proven protocols are presented, along with insights into the underlying chemical principles and characterization techniques. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.
Synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde
The most direct and widely employed method for the synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of the corresponding phenol, 2-hydroxy-5-fluorobenzaldehyde, with a benzyl halide in the presence of a weak base.[5] The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile.[5]
Reaction Scheme:
Caption: Williamson Ether Synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde.
Detailed Protocol: Synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde
This protocol is adapted from established procedures for the synthesis of analogous benzyloxy-substituted aromatic aldehydes.[3][5]
Materials:
-
2-Hydroxy-5-fluorobenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup (optional, for purification)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-fluorobenzaldehyde (1.0 eq) in anhydrous DMF.
-
Base Addition: To the solution, add anhydrous potassium carbonate (1.5 eq).
-
Phenoxide Formation: Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture dropwise.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Physicochemical and Spectroscopic Data of 2-(Benzyloxy)-5-fluorobenzaldehyde
| Property | Value |
| CAS Number | 312314-37-7 |
| Molecular Formula | C₁₄H₁₁FO₂ |
| Molecular Weight | 230.23 g/mol |
| Appearance | Pale yellow to yellow-brown solid |
Predicted Spectroscopic Data: [1]
| Technique | Expected Observations |
| ¹H NMR | Signals for the aldehydic proton (~10 ppm), aromatic protons on both rings (in the range of 6.5-8.0 ppm), and the benzylic methylene protons (~5.0 ppm). The fluorine atom will cause characteristic splitting of the adjacent aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbon (~190 ppm), aromatic carbons (100-160 ppm), and the benzylic methylene carbon (~70 ppm). The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F). |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), the C-O-C ether linkage (~1250 cm⁻¹), and the C-F bond (~1100-1200 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 230.23. A prominent fragment ion at m/z = 91 corresponding to the tropylium ion ([C₇H₇]⁺) is also anticipated due to the loss of the benzyl group. |
Formation of Schiff Bases from 2-(Benzyloxy)-5-fluorobenzaldehyde
The condensation of 2-(Benzyloxy)-5-fluorobenzaldehyde with primary amines is a straightforward and efficient method for the synthesis of Schiff bases.[6] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.[6]
General Reaction Scheme:
Caption: General scheme for Schiff base formation.
Detailed Protocol: General Procedure for Schiff Base Synthesis
This general protocol can be adapted for a wide variety of primary amines.
Materials:
-
2-(Benzyloxy)-5-fluorobenzaldehyde
-
A primary amine (e.g., aniline, substituted anilines, alkylamines, amino acids, etc.)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-(Benzyloxy)-5-fluorobenzaldehyde (1.0 eq) in ethanol.
-
Amine Addition: To this solution, add an equimolar amount of the desired primary amine (1.0 eq).
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: The solid product can be collected by filtration, washed with cold ethanol, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Characterization of Schiff Bases
The formation of the Schiff base can be confirmed by various spectroscopic techniques.
| Technique | Key Diagnostic Observations |
| ¹H NMR | The disappearance of the aldehydic proton signal (around 10 ppm) and the appearance of a new signal for the imine proton (-CH=N-) in the region of 8-9 ppm. The signals for the aromatic and benzylic protons will also be present, with potential shifts depending on the nature of the amine used. |
| ¹³C NMR | The disappearance of the aldehyde carbonyl carbon signal (~190 ppm) and the appearance of the imine carbon signal (-C=N-) in the range of 160-170 ppm. |
| IR Spectroscopy | The disappearance of the C=O stretching band of the aldehyde and the appearance of a new characteristic band for the C=N (imine) stretch, typically in the region of 1600-1650 cm⁻¹. |
Applications in Drug Discovery: The Potential of Novel Schiff Bases
While specific biological data for Schiff bases derived from 2-(Benzyloxy)-5-fluorobenzaldehyde are not yet widely reported in the literature, the extensive research on analogous compounds provides a strong rationale for their synthesis and evaluation in various therapeutic areas.
Antimicrobial Activity
Schiff bases are well-documented for their potent antibacterial and antifungal activities.[2][7] The imine linkage is often crucial for their biological function. Fluorinated Schiff bases, in particular, have demonstrated enhanced antimicrobial properties.[3] The Schiff bases synthesized from 2-(Benzyloxy)-5-fluorobenzaldehyde are therefore promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.
Anticancer Activity
Numerous studies have highlighted the potential of Schiff bases as anticancer agents.[8][9] They can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes, induction of apoptosis, and interference with DNA replication. The structural features of 2-(Benzyloxy)-5-fluorobenzaldehyde, including the fluorinated aromatic ring, provide a foundation for designing novel Schiff bases with potential anticancer activity.
Workflow for Synthesis and Biological Evaluation
Caption: A general workflow from synthesis to biological evaluation.
Conclusion
2-(Benzyloxy)-5-fluorobenzaldehyde is a strategically important building block for the synthesis of novel Schiff bases with significant potential in drug discovery. The protocols detailed in this guide provide a robust framework for the synthesis and derivatization of this versatile intermediate. The inherent biological activities associated with fluorinated Schiff bases make the derivatives of 2-(Benzyloxy)-5-fluorobenzaldehyde attractive targets for screening in antimicrobial and anticancer research programs. By leveraging the synthetic accessibility and diverse reactivity of this scaffold, researchers can efficiently generate libraries of novel compounds to explore new avenues for therapeutic intervention.
References
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Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (2023). MDPI. [Link]
- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. (2011).
-
Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (2023). Life. [Link]
-
2-(Benzyloxy)benzaldehyde. PubChem. [Link]
-
Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (2024). IJMRSTI. [Link]
-
Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2015). ResearchGate. [Link]
-
Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2007). European Journal of Medicinal Chemistry. [Link]
-
Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5‑fluorouracil. (2022). ResearchGate. [Link]
-
Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (2021). Indian Journal of Pharmaceutical Education and Research. [Link]
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Application Note: A Detailed Protocol for the Wittig Reaction of 2-(Benzyloxy)-5-fluorobenzaldehyde for the Synthesis of Stilbene Derivatives
Abstract: This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Wittig reaction, specifically utilizing 2-(Benzyloxy)-5-fluorobenzaldehyde as a key starting material for the synthesis of functionalized stilbene derivatives. The Wittig reaction is a cornerstone of synthetic organic chemistry, prized for its reliability in forming carbon-carbon double bonds.[1] This document is tailored for researchers, medicinal chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying mechanistic principles, troubleshooting advice, and process workflows to ensure reproducible and successful outcomes. The synthesis of stilbene scaffolds is of particular interest due to their prevalence in biologically active compounds and their utility as versatile intermediates in pharmaceutical development.
Introduction and Scientific Context
The Wittig reaction, a Nobel Prize-winning transformation, provides a powerful and predictable method for converting aldehydes and ketones into alkenes.[2][3] It stands as one of the most important carbon-carbon bond-forming reactions in a synthetic chemist's toolkit, allowing for the strategic extension of carbon chains and the assembly of complex molecular architectures.[4] Its applications are extensive, playing a pivotal role in the total synthesis of natural products, pharmaceuticals, and advanced materials.[5][6]
The reaction's core principle involves the coupling of a carbonyl compound with a phosphorus ylide (the Wittig reagent).[3] A key advantage of this methodology is the high degree of regiochemical control, as the double bond is formed precisely at the location of the original carbonyl group, avoiding the formation of isomeric mixtures that can plague elimination-based reactions.[4]
This application note focuses on the reaction of 2-(Benzyloxy)-5-fluorobenzaldehyde, a substituted aromatic aldehyde that serves as a valuable building block. The presence of the fluorine atom and the benzyl protecting group makes it an ideal substrate for creating complex stilbene derivatives, which are precursors to a wide array of pharmacologically active molecules. This protocol will detail the synthesis of a substituted stilbene, a common objective in drug discovery programs.[7][8]
The Wittig Reaction: Mechanism and Rationale
A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting potential issues. The Wittig reaction proceeds through a series of well-defined steps, driven by the formation of a highly stable phosphorus-oxygen double bond.
Step 1: Ylide Formation The process begins with the generation of the phosphorus ylide, a species with adjacent positive and negative formal charges.[2] This is typically accomplished by deprotonating a phosphonium salt with a strong base.[9] The phosphonium salt itself is readily prepared from the reaction of triphenylphosphine with an appropriate alkyl halide.[7] The choice of base is crucial; strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are commonly employed to ensure complete deprotonation.[9]
Step 2: Olefination The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[10] Current mechanistic understanding, particularly in lithium-salt-free conditions, favors a concerted [2+2] cycloaddition pathway.[3][11] This directly forms a transient, four-membered ring intermediate known as an oxaphosphetane.[12] This intermediate is unstable and rapidly collapses in the final step.
Step 3: Product Formation The oxaphosphetane intermediate undergoes a retro-[2+2] cycloaddition, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a new carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond.[2] The immense thermodynamic stability of the triphenylphosphine oxide byproduct is the primary driving force for the entire reaction sequence.[12]
Caption: The generalized mechanism of the Wittig reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of (E/Z)-1-(benzyloxy)-4-fluoro-2-styrylbenzene from 2-(benzyloxy)-5-fluorobenzaldehyde and benzyltriphenylphosphonium chloride.
3.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.2 | 1.2 | Must be dry. |
| n-Butyllithium (n-BuLi) | 64.06 | 1.2 | 1.2 | 2.5 M solution in hexanes is typical. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - | Use a freshly opened bottle or distill. |
| 2-(Benzyloxy)-5-fluorobenzaldehyde | 230.24 | 1.0 | 1.0 | Starting material. |
| Saturated aq. NH₄Cl solution | - | - | - | For quenching the reaction. |
| Diethyl ether / Ethyl acetate | - | - | - | For extraction. |
| Brine (Saturated aq. NaCl) | - | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | For drying the organic layer. |
| Silica Gel | - | - | - | For column chromatography. |
| Hexanes / Ethyl Acetate | - | - | - | Eluent for chromatography. |
| Isopropyl alcohol or 1-Propanol | - | - | - | For recrystallization.[13][14] |
3.2. Step-by-Step Procedure
Part A: In Situ Generation of the Phosphorus Ylide
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: Add benzyltriphenylphosphonium chloride (1.2 mmol) to the flask. Add anhydrous THF (~10 mL) via syringe.
-
Ylide Formation: Cool the resulting white suspension to 0 °C using an ice-water bath. Add n-BuLi solution (1.2 mmol) dropwise via syringe over 10 minutes.
-
Scientist's Note: A distinct color change to deep orange or red indicates the formation of the ylide. The strong base deprotonates the phosphonium salt to generate the reactive nucleophile.[15] Allow the solution to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.
-
Part B: The Wittig Reaction 4. Aldehyde Addition: In a separate dry flask, dissolve 2-(Benzyloxy)-5-fluorobenzaldehyde (1.0 mmol) in a minimal amount of anhydrous THF (~3 mL). 5. Reaction: Cool the ylide solution back down to 0 °C. Add the aldehyde solution dropwise to the ylide solution over 15 minutes.
- Scientist's Note: A slow, controlled addition at low temperature helps to manage the exothermic reaction and can influence the stereochemical outcome.
- Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) indicates the complete consumption of the starting aldehyde.
Part C: Work-up and Extraction 7. Quenching: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~10 mL).
- Scientist's Note: Quenching neutralizes any remaining base and ylide.
- Extraction: Transfer the mixture to a separatory funnel. Add deionized water (~20 mL) and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 25 mL).[4][15]
- Washing and Drying: Combine the organic layers and wash them sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Scientist's Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.
Part D: Purification The crude product is a mixture of the desired alkene isomers and triphenylphosphine oxide. Removing the byproduct is a common challenge in Wittig reactions.[16]
-
Column Chromatography (Recommended):
-
Prepare a silica gel column using a suitable eluent system (a gradient of Hexanes to 95:5 Hexanes:Ethyl Acetate is a good starting point).
-
The nonpolar stilbene product will elute before the more polar triphenylphosphine oxide byproduct.
-
Combine the fractions containing the product (as determined by TLC) and remove the solvent in vacuo.
-
-
Recrystallization (Alternative):
-
If the product is a solid, recrystallization can be effective. Triphenylphosphine oxide is more soluble in moderately polar solvents like propanol or isopropanol than the stilbene product.[13]
-
Dissolve the crude product in a minimum amount of hot alcohol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent. Dry the product under vacuum.[14]
-
Process Workflow and Data Management
A well-defined workflow is essential for consistency and reproducibility in multi-step syntheses.
Sources
- 1. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Login [satheejee.iitk.ac.in]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
Use of 2-(Benzyloxy)-5-fluorobenzaldehyde in heterocyclic synthesis
An Application Guide to the Strategic Use of 2-(Benzyloxy)-5-fluorobenzaldehyde in Modern Heterocyclic Synthesis
Authored by a Senior Application Scientist
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance critical pharmacokinetic and pharmacodynamic properties.[1][2] The compound 2-(Benzyloxy)-5-fluorobenzaldehyde has emerged as a pivotal intermediate, offering a unique combination of functionalities: a reactive aldehyde, a sterically significant and readily cleavable benzyloxy protecting group, and a strategically positioned fluorine atom on the aromatic ring.[1] This trifecta of features provides a powerful platform for the synthesis of a diverse array of complex heterocyclic structures, which form the core of over 85% of all biologically active chemical entities.[2][3]
The aldehyde group serves as a versatile handle for a multitude of classical organic transformations, including nucleophilic additions and condensation reactions.[1][4] The benzyloxy group functions as a robust protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages to allow for further molecular derivatization.[4] Meanwhile, the presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final heterocyclic compounds.[1]
This technical guide provides an in-depth exploration of the applications of 2-(Benzyloxy)-5-fluorobenzaldehyde in heterocyclic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a robust and reproducible synthetic strategy.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is fundamental to any synthetic endeavor. The key properties of 2-(Benzyloxy)-5-fluorobenzaldehyde are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 202857-89-4 | [1][5] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1][5] |
| Molecular Weight | 230.24 g/mol | [1][5] |
| Appearance | Solid; Pale-yellow to Yellow-brown | [1][5] |
| Purity | Typically ≥95% | [1][5] |
| Storage | 2-8°C under an inert atmosphere | [1][5] |
Expected Spectroscopic Data:
-
¹H NMR: Key signals include the aldehydic proton (~10 ppm), aromatic protons (6.5-8.0 ppm), and the benzylic methylene protons (-CH₂-) at approximately 5.0 ppm.[5]
-
¹³C NMR: Characteristic resonances are expected for the carbonyl carbon (~190 ppm), aromatic carbons (100-160 ppm), and the benzylic methylene carbon (~70 ppm). A large coupling constant (¹JC-F) is anticipated for the carbon directly bonded to the fluorine atom.[5]
-
IR Spectroscopy: Expect characteristic absorption bands for the C=O stretch of the aldehyde (1680-1700 cm⁻¹), the C-O-C ether linkage (~1250 cm⁻¹), and the C-F bond (~1100-1200 cm⁻¹).[5]
-
Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z = 230.23. A characteristic fragmentation is the formation of the stable tropylium ion at m/z 91, resulting from the loss of the benzyl group.[4]
Core Application: Synthesis of Fused Heterocyclic Systems
The true utility of 2-(Benzyloxy)-5-fluorobenzaldehyde is realized in its application as a precursor for multi-ring heterocyclic systems. Its structure is primed for cyclization reactions that build molecular complexity in a controlled manner.
Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals, including antimalarial and antitumor agents.[6][7] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic and powerful method for constructing the quinoline ring.[6][8] While 2-(Benzyloxy)-5-fluorobenzaldehyde is not a direct substrate, it is an excellent precursor to the required 2-amino derivative, typically achieved through a domino nitro reduction-cyclization sequence starting from a nitrated analogue.[9]
Conceptual Rationale: The strategy involves the in situ generation of 2-amino-5-fluorobenzaldehyde from its corresponding nitro precursor. This highly reactive amino-aldehyde is immediately trapped by an active methylene compound (e.g., a β-ketoester) in the reaction mixture. This is followed by an intramolecular cyclization and subsequent dehydration (aromatization) to yield the stable quinoline ring system. Using iron powder in acetic acid is a common, effective, and relatively mild method for nitro group reduction.[9]
Caption: Domino Nitro Reduction-Friedländer Annulation Pathway.
Protocol 1: Synthesis of Ethyl 6-Fluoro-7-(benzyloxy)-2-methylquinoline-3-carboxylate
This protocol is adapted from general procedures for domino nitro reduction-Friedländer reactions.[9]
Materials:
-
2-(Benzyloxy)-5-fluoro-4-nitrobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (3.0 eq)
-
Iron powder (4.0 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask charged with glacial acetic acid (10 mL per 1.3 mmol of nitro-aldehyde) under a nitrogen atmosphere, add 2-(Benzyloxy)-5-fluoro-4-nitrobenzaldehyde (1.0 eq) and ethyl acetoacetate (3.0 eq).
-
Heat the mixture to 95-110 °C and stir for 15 minutes.
-
Carefully add iron powder (4.0 eq) in small portions to control the exotherm.
-
Continue heating and stirring for 3-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove excess iron and iron salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the title compound.
Multi-Component Synthesis of Pyrimido[4,5-b]quinolines
Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single pot, adhering to the principles of green chemistry.[10] Benzyloxy benzaldehydes are excellent substrates for MCRs to produce fused heterocyclic systems like pyrimido[4,5-b]quinolines, which are known to possess a wide range of biological activities including anticancer and antimicrobial properties.[10]
Causality of Reagents: This reaction utilizes the aldehyde as an electrophile. 6-Amino-1,3-dimethyluracil provides the pyrimidine core and a nucleophilic amino group. Dimedone, a 1,3-dicarbonyl compound, acts as the nucleophile that initiates the cascade. An organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is an effective catalyst for this transformation, promoting the initial condensation steps under solvent-free conditions, which is both environmentally friendly and often accelerates the reaction.[10]
Caption: Multi-Component Reaction (MCR) for Pyrimido[4,5-b]quinoline Synthesis.
Protocol 2: DABCO-Catalyzed Synthesis of a Benzyloxy-Substituted Pyrimido[4,5-b]quinoline
This protocol is based on the general procedure for the synthesis of pyrimido[4,5-b]quinolines.[10]
Materials:
-
2-(Benzyloxy)-5-fluorobenzaldehyde (1.0 mmol, 1.0 eq)
-
Dimedone (1.0 mmol, 1.0 eq)
-
6-Amino-1,3-dimethyluracil (1.0 mmol, 1.0 eq)
-
DABCO (0.25 mmol, 25 mol%)
-
Aqueous Ethanol (20%)
-
Acetone
Procedure:
-
In a round-bottom flask, combine 2-(Benzyloxy)-5-fluorobenzaldehyde (1.0 mmol), dimedone (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and DABCO (0.25 mmol).
-
Heat the mixture at 90 °C under solvent-free conditions, with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
After completion, cool the solid reaction mixture to room temperature.
-
Wash the mixture with aqueous ethanol (e.g., 10 mL of 20% EtOH/H₂O) to remove the water-soluble DABCO catalyst.
-
Filter the solid product.
-
Further purify the product by washing with cold acetone to remove any unreacted starting materials or minor impurities.
-
Dry the purified solid product under vacuum.
Application as a Precursor to Heterocyclic Intermediates
Beyond direct cyclization, 2-(Benzyloxy)-5-fluorobenzaldehyde is a key starting material for versatile intermediates like chalcones and Schiff bases, which can then be converted into a vast array of other heterocyclic systems.
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for flavonoids, pyrazolines, and isoxazoles, many of which exhibit significant biological activities.[1] They are synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and a ketone.[1]
Protocol 3: Synthesis of a Fluorinated Benzyloxy Chalcone
This protocol is adapted from a general procedure for chalcone synthesis.[1]
Materials:
-
2-(Benzyloxy)-5-fluorobenzaldehyde (1.0 eq)
-
Acetophenone (or a substituted variant) (1.0 eq)
-
Ethanol
-
Potassium Hydroxide (40% aqueous solution)
-
Dilute HCl
Procedure:
-
Dissolve equimolar amounts of 2-(Benzyloxy)-5-fluorobenzaldehyde and acetophenone in ethanol in a round-bottom flask.
-
Cool the stirred solution in an ice bath.
-
Add 40% aqueous potassium hydroxide solution dropwise.
-
Allow the reaction to warm to room temperature and continue stirring for 20-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid chalcone, wash thoroughly with cold water until the washings are neutral, and dry.
Schiff Base (Imine) Formation
The condensation of 2-(Benzyloxy)-5-fluorobenzaldehyde with primary amines yields Schiff bases (imines). These are not only biologically active in their own right but are also key intermediates for synthesizing nitrogen-containing heterocycles like benzoxazines or for reductive amination to produce secondary amines.[1][11]
Protocol 4: Synthesis of a Schiff Base Intermediate
This protocol is based on a standard procedure for imine formation.[1]
Materials:
-
2-(Benzyloxy)-5-fluorobenzaldehyde (1.0 eq)
-
Aniline (or another primary amine) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 2-(Benzyloxy)-5-fluorobenzaldehyde and the primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often crystallize out of solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
Conclusion and Future Outlook
2-(Benzyloxy)-5-fluorobenzaldehyde is a demonstrably valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique structural features allow for its use in both direct, multi-component cyclizations and as a precursor for key reactive intermediates. The protocols outlined in this guide provide a robust foundation for researchers to construct complex, fluorine-containing heterocyclic scaffolds. The continued exploration of this reagent in novel cyclization strategies and diversity-oriented synthesis will undoubtedly lead to the discovery of new chemical entities with significant potential in drug discovery and materials science.
References
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]
- Preparation method of 2-fluoro-5-bromobenzaldehyde.
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC - NIH. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]
-
Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH. [Link]
-
(a) Synthesis of quinoline from benzaldehyde (26), and 2‐oxopropanoic... ResearchGate. [Link]
-
Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. Iraqi National Journal of Chemistry. [Link]
-
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Publishing. [Link]
-
Heterocycles in Medicinal Chemistry II. MDPI. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
-
Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. International Journal of Creative Research Thoughts. [Link]
-
On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. Organic Chemistry Portal. [Link]
-
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Scientific and Research Publications. [Link]
Sources
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- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijaem.net [ijaem.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nveo.org [nveo.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oiccpress.com [oiccpress.com]
Troubleshooting & Optimization
Technical Support Center: Removal of Unreacted 5-Fluorosalicylaldehyde
Welcome to the technical support center for synthetic chemists and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 5-fluorosalicylaldehyde from reaction mixtures. As a versatile building block, particularly in the synthesis of Schiff bases and other complex molecules, its effective removal is critical for obtaining pure products.[1] This document is designed to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
Q1: How can I quickly determine if my product is contaminated with unreacted 5-fluorosalicylaldehyde?
A1: Thin-Layer Chromatography (TLC) is the most rapid and effective initial check. Spot your crude reaction mixture, your purified product, and a co-spot (crude mixed with a small amount of 5-fluorosalicylaldehyde standard) on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). 5-Fluorosalicylaldehyde is a relatively polar compound and should have a distinct Rf value. The presence of a spot in your product lane that corresponds to the starting material standard indicates contamination. Visualization under UV light is typically effective.
Q2: My reaction mixture is a persistent yellow color. Is this due to the unreacted 5-fluorosalicylaldehyde?
A2: It is highly likely. 5-Fluorosalicylaldehyde is a pale yellow to light green solid, and its presence, even in small amounts, can impart a yellow hue to the reaction mixture or isolated product.[1] While the product itself may have color, residual starting material is a common cause. Successful removal should lead to a product with its true color, or a significant reduction in the yellow tint.
Q3: What is the simplest method to remove a small amount of 5-fluorosalicylaldehyde impurity?
A3: If your product is a solid and has significantly different solubility characteristics from 5-fluorosalicylaldehyde, recrystallization is often the simplest and most effective method.[2] The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot, while the aldehyde is either very soluble or insoluble at all temperatures.
Q4: Can I use a simple aqueous wash to remove 5-fluorosalicylaldehyde?
A4: Yes, an acid-base extraction can be very effective. 5-Fluorosalicylaldehyde contains a phenolic hydroxyl group, which is acidic.[3] Washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a mild aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution) will deprotonate the phenol, forming a water-soluble sodium salt.[4] This salt will partition into the aqueous layer, effectively removing the aldehyde from the organic phase containing your product.[5]
In-Depth Troubleshooting Guides
Scenario 1: Significant Aldehyde Contamination After Schiff Base Synthesis
You've just completed a condensation reaction between 5-fluorosalicylaldehyde and a primary amine to form an imine (Schiff base).[6] TLC analysis shows a significant amount of unreacted aldehyde.
A systematic approach is crucial. The choice of method depends on the properties of your target imine.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Decision workflow for purification strategy.
This method leverages the acidic nature of the phenolic group on 5-fluorosalicylaldehyde.
Causality: By adding a base, you convert the neutral, organic-soluble aldehyde into its corresponding phenolate salt. This salt is ionic and therefore highly soluble in water, allowing it to be washed away from your less polar product, which remains in the organic solvent.[4][7]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). Wash 2-3 times.
-
Separation: Combine the aqueous layers. The desired product should remain in the organic layer.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the aldehyde.
-
Verification: Run a TLC to confirm the absence of the 5-fluorosalicylaldehyde spot.
This is a powerful technique when other methods fail or when multiple impurities are present.[8]
Causality: Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[9] Since 5-fluorosalicylaldehyde is more polar than many of its imine products, it will adhere more strongly to the silica gel and elute later, or with a more polar solvent system.
Step-by-Step Protocol:
-
TLC Analysis: Determine an optimal eluent system using TLC. Aim for an Rf value of ~0.2-0.3 for your desired product, ensuring it is well-separated from the aldehyde spot.[10] A common starting point is a mixture of hexane and ethyl acetate.[11]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane) and load it onto the column.[12]
-
Elution: Begin eluting with the solvent system determined by TLC. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | 5-Fluorosalicylaldehyde | Typical Imine Product | Rationale for Separation |
| Polarity | Moderately High (due to -OH and -CHO) | Lower to Moderate | The aldehyde's higher polarity leads to stronger interaction with silica gel, resulting in slower elution. |
| Solubility | Soluble in many organic solvents | Varies, but typically soluble in common organic solvents | Differential solubility is key for choosing the right eluent system for chromatography and recrystallization. |
| Acidity (pKa) | Phenolic proton is acidic | Generally neutral (imine nitrogen is weakly basic) | The acidic nature of the aldehyde allows for selective removal via basic aqueous extraction. |
Table 1: Comparative properties for guiding purification strategy.
Scenario 2: Trace Aldehyde Remains After Initial Purification
Even after chromatography or extraction, you might find trace amounts of 5-fluorosalicylaldehyde remaining, which can be problematic for downstream applications.
This classical purification technique is excellent for removing small amounts of impurities from a solid product.[13]
Causality: Recrystallization works on the principle that the desired compound and the impurity have different solubilities in a given solvent.[14] An ideal solvent will dissolve the product when hot but not at room temperature. As the solution cools, the concentration of the product exceeds its solubility limit, and it crystallizes out, leaving the more soluble impurities (or trace insoluble ones) in the mother liquor.[15]
Step-by-Step Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve your product poorly at low temperatures and well at high temperatures.
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature to form well-defined crystals. Cooling too quickly can trap impurities. The flask can then be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum.
When physical separation methods are insufficient, chemical removal provides a highly selective alternative. This can be done using a bisulfite wash or a scavenger resin.
Causality:
-
Bisulfite Wash: Aldehydes react with sodium bisulfite (or metabisulfite) to form a water-soluble bisulfite adduct.[16][17] This ionic adduct is easily removed with an aqueous wash, and the reaction is selective for aldehydes and some reactive ketones.[18][19]
-
Scavenger Resins: These are solid supports (polymers) functionalized with groups that react selectively with specific molecules.[20] For aldehydes, resins with primary amine or hydrazide functionalities are common. The aldehyde reacts with the resin and becomes covalently bound, allowing it to be removed by simple filtration.[21]
dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=circle, style=filled, fontname="Arial"];
} Caption: Mechanism of an amine-based scavenger resin.
Protocol for Bisulfite Wash:
-
Dissolve the crude product in a water-miscible solvent like THF or methanol.[19]
-
Add a freshly prepared saturated aqueous solution of sodium metabisulfite and stir vigorously for 1-2 hours.
-
Add a water-immiscible solvent (e.g., ethyl acetate) and water to the mixture.
-
Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous layer.
-
Wash, dry, and concentrate the organic layer as described previously.
Note: The aldehyde can be recovered from the aqueous layer by making it basic (e.g., with NaOH), which reverses the reaction.[17][18]
References
-
PubChem. (n.d.). 5-Fluorosalicylaldehyde. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). Method for scavenging aldehydes.
-
ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Wiley Online Library. (2025). Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. Retrieved from [Link]
-
PubMed Central. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). Process for removing a ketone and/or aldehyde impurity.
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 16.10.1: Addition of 1º Amines to form Imines. Retrieved from [Link]
- Google Patents. (n.d.). Process for extraction of phenol from aqueous mixtures.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Professor Dave Explains. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]
-
ScholarSpace. (n.d.). Dehydrogenation of Secondary Amines to Imines Catalyzed by an Iridium PCP Pincer Complex. University of Hawai'i at Manoa. Retrieved from [Link]
-
MDPI. (n.d.). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify impurities encountered during this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction
The synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds, is most commonly achieved via the Williamson ether synthesis. This S(_N)2 reaction involves the O-alkylation of 2-hydroxy-5-fluorobenzaldehyde with benzyl bromide in the presence of a base. While seemingly straightforward, this synthesis is prone to the formation of several impurities that can complicate purification and impact the quality of the final product. This guide provides a structured approach to identifying and mitigating these impurities.
Core Synthesis Pathway: Williamson Ether Synthesis
The fundamental reaction for preparing 2-(Benzyloxy)-5-fluorobenzaldehyde is the reaction of 2-hydroxy-5-fluorobenzaldehyde with benzyl bromide.[1][2] A base, typically a weak one like potassium carbonate (K(_2)CO(_3)), is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion.[1][2] This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide and forming the desired ether.[1][3][4][5]
Caption: Williamson Ether Synthesis Workflow.
Troubleshooting Guide: Identifying and Mitigating Impurities
This section addresses common problems encountered during the synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde, focusing on the identification and resolution of impurity-related issues.
| Observed Problem | Potential Impurity | Root Cause Analysis | Proposed Solution & Preventative Measures |
| Low yield of the desired product with significant starting material remaining. | Unreacted 2-hydroxy-5-fluorobenzaldehyde | Incomplete reaction due to insufficient base, low reaction temperature, or inactive benzyl bromide. | Solution: Ensure the use of anhydrous base (at least 1.5 equivalents). Increase the reaction temperature (typically 60-80 °C) and monitor by TLC. Use fresh or purified benzyl bromide.[6] Prevention: Dry all reagents and solvents thoroughly. Confirm the quality of benzyl bromide before use. |
| Multiple spots on TLC, one with a similar Rf to the product. | C-Alkylated Isomer | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen atom (O-alkylation).[5] | Solution: C- and O-alkylated isomers can be difficult to separate. Careful column chromatography with a shallow solvent gradient is often required. Prevention: Lowering the reaction temperature can favor O-alkylation. The choice of solvent and counter-ion can also influence the C/O alkylation ratio.[6] |
| Presence of a more polar spot on TLC than the starting material. | 2-(Benzyloxy)-5-fluorobenzoic acid | Oxidation of the aldehyde functional group. This can be promoted by exposure to air, especially under basic conditions or in the presence of metal impurities.[7] | Solution: The acidic nature of this impurity allows for its removal via an aqueous basic wash (e.g., with sodium bicarbonate solution) during work-up. Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified solvents to minimize metal contaminants. |
| A less polar spot observed on TLC. | Benzyl ether or Dibenzyl ether | Impurities in the benzyl bromide starting material or side reactions. Benzyl alcohol present in benzyl bromide can also be etherified. | Solution: Purification by column chromatography. Prevention: Use high-purity benzyl bromide. |
| Product appears oily and is difficult to crystallize. | Mixture of product and unreacted starting materials or side products. | Incomplete reaction or significant side reactions leading to a complex mixture. | Solution: Attempt purification by column chromatography before crystallization. If an oil is still obtained, try dissolving it in a minimal amount of a good solvent and adding a poor solvent dropwise to induce crystallization.[6] |
| Product degradation upon storage. | Hydrolysis back to 2-hydroxy-5-fluorobenzaldehyde and benzyl alcohol. | Presence of residual acid or base and moisture. | Solution: Ensure the final product is free from acidic or basic residues by thorough washing during work-up. Dry the product completely before storage. Prevention: Store the purified product in a tightly sealed container under an inert atmosphere, away from light and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde?
The primary starting material is 2-hydroxy-5-fluorobenzaldehyde.[8]
Q2: Why is potassium carbonate a commonly used base in this reaction?
For phenols, which are more acidic than aliphatic alcohols, a moderately weak base like potassium carbonate is sufficient to deprotonate the hydroxyl group to form the nucleophilic phenoxide.[1] Stronger bases like sodium hydride can be used but may increase the likelihood of side reactions.
Q3: What are the ideal solvents for this Williamson ether synthesis?
Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively dissolve the reactants and facilitate the S(_N)2 reaction mechanism.[9]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials, the consumption of the starting phenol and the formation of the product can be visualized.
Q5: What are the key spectroscopic signatures to confirm the identity of 2-(Benzyloxy)-5-fluorobenzaldehyde?
-
¹H NMR: Expect to see signals for the aldehydic proton (~10 ppm), aromatic protons on both rings (6.5-8.0 ppm), and the benzylic methylene protons (~5.0 ppm).[2]
-
¹³C NMR: Resonances for the carbonyl carbon (~190 ppm), aromatic carbons (100-160 ppm), and the benzylic methylene carbon (~70 ppm) are anticipated. The carbon attached to fluorine will exhibit a characteristic large coupling constant.[2]
-
IR Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), the C-O-C ether linkage (~1250 cm⁻¹), and the C-F bond (~1100 cm⁻¹).[1]
-
Mass Spectrometry: The molecular ion peak is expected at m/z = 230.23. A characteristic fragmentation pattern includes the formation of a stable tropylium ion at m/z = 91.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzyloxy)-5-fluorobenzaldehyde
-
To a solution of 2-hydroxy-5-fluorobenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction's progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).[2]
Protocol 2: Analytical Method for Impurity Profiling by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
This method can be used to separate the desired product from unreacted starting materials and more polar or less polar impurities. For identification of unknown impurities, HPLC coupled with mass spectrometry (LC-MS) is recommended.
Impurity Formation Pathways
Caption: Potential Impurity Formation Pathways.
References
- An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde: Structure, Synthesis, and Applications in Drug Discovery - Benchchem.
- The Williamson Ether Synthesis - Master Organic Chemistry.
- An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem.
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem - NIH. Available at: [Link]
- comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis - Benchchem.
-
Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]
- Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem.
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
- Technical Support Center: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem.
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Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 2-(Benzyloxy)-5-fluorobenzaldehyde: A Comparative Analysis of 13C NMR Peak Assignments
The Foundational Principles: Understanding Substituent Effects in 13C NMR
The chemical shift of a carbon nucleus in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems, the introduction of substituents can cause significant shifts in the resonance of the ring carbons. These shifts are primarily governed by two factors:
-
Inductive Effects: The electronegativity of a substituent withdraws or donates electron density through the sigma bonds, influencing the shielding of nearby carbon atoms.
-
Resonance (Mesomeric) Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through the pi system of the aromatic ring, affecting the ortho and para positions most significantly.
For 2-(benzyloxy)-5-fluorobenzaldehyde, we must consider the combined influence of three distinct substituents on the benzaldehyde core:
-
Aldehyde Group (-CHO): This is a strongly deactivating, electron-withdrawing group due to both induction and resonance. The carbonyl carbon itself is highly deshielded and appears significantly downfield.[4][5]
-
Benzyloxy Group (-OCH2Ph): The ether oxygen is electron-donating through resonance due to its lone pairs, which will shield the ortho and para carbons. The benzylic carbon (-CH2-) will have a characteristic shift, and the carbons of the benzyl phenyl ring will also be present.
-
Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. However, it also possesses lone pairs and can participate in resonance, donating electron density. A key feature of fluorine substitution is the presence of C-F coupling constants, which can aid in peak assignment.[6]
A Comparative Approach to Peak Assignment
To assign the 13C NMR peaks of 2-(benzyloxy)-5-fluorobenzaldehyde, we will compare its predicted spectrum with the experimental spectra of simpler, related molecules. This comparative methodology allows for a stepwise, logical deduction of the chemical shifts in our target molecule.
Table 1: Comparison of Predicted 13C NMR Chemical Shifts (in ppm) for 2-(Benzyloxy)-5-fluorobenzaldehyde and Experimental Data for Analogous Compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) for 2-(Benzyloxy)-5-fluorobenzaldehyde | Benzaldehyde | Fluorobenzene | Benzyl Ether |
| Benzaldehyde Ring | ||||
| C=O | ~190-195 | 192.3 | - | - |
| C1 (-CHO) | ~136 | 136.5 | - | - |
| C2 (-OBn) | ~160 | - | - | - |
| C3 | ~115 | 129.0 (C3/C5) | 115.5 (C2/C6) | - |
| C4 | ~130 | 134.4 | 130.2 (C3/C5) | - |
| C5 (-F) | ~165 (with large ¹JCF) | - | 163.0 (¹JCF ≈ 245 Hz) | - |
| C6 | ~118 | 129.7 (C2/C6) | 124.3 (C4) | - |
| Benzyloxy Group | ||||
| -CH2- | ~70 | - | - | 70.0 |
| C1' (ipso) | ~137 | - | - | 137.2 |
| C2'/C6' (ortho) | ~128 | - | - | 128.4 |
| C3'/C5' (meta) | ~128 | - | - | 127.8 |
| C4' (para) | ~127 | - | - | 127.5 |
Note: Predicted values for the target compound are based on computational algorithms and analysis of substituent effects from similar compounds.[2] Experimental data for analogs are sourced from various chemical databases and publications.
Detailed Peak Assignment Rationale:
-
Aldehyde Carbonyl (C=O): The carbonyl carbon of an aldehyde is characteristically found in the most downfield region of the spectrum, typically between 190 and 200 ppm, due to the strong deshielding effect of the doubly bonded oxygen atom.[5] We predict this peak for our target molecule to be in a similar range.
-
Carbons of the Substituted Benzene Ring:
-
C5 (Carbon bearing Fluorine): This carbon will be significantly deshielded due to the strong electronegativity of the attached fluorine atom and will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, making it readily identifiable.
-
C2 (Carbon bearing Benzyloxy): The ether oxygen's electron-donating resonance effect will cause a significant downfield shift for this carbon, placing it in the 155-165 ppm range.
-
C1 (Carbon bearing Aldehyde): This quaternary carbon is deshielded by the attached aldehyde group and is expected around 136 ppm.
-
C4: This carbon is para to the benzyloxy group and ortho to the fluorine, experiencing both shielding and deshielding effects, leading to a predicted shift around 130 ppm.
-
C6: Being ortho to the aldehyde and meta to the fluorine, this carbon will be deshielded and is predicted to be around 118 ppm.
-
C3: This carbon is meta to both the aldehyde and benzyloxy groups and ortho to the fluorine, resulting in a more shielded environment, with a predicted shift around 115 ppm.
-
-
Carbons of the Benzyloxy Group:
-
Benzylic Carbon (-CH2-): The methylene carbon attached to the ether oxygen typically appears in the range of 60-80 ppm.[7]
-
Benzyl Phenyl Ring Carbons (C1' to C6'): These carbons will show a pattern typical for a monosubstituted benzene ring, with the ipso-carbon (C1') being the most deshielded, followed by the ortho, meta, and para carbons.[8]
-
Experimental Protocol for 13C NMR Data Acquisition
For researchers aiming to acquire an experimental spectrum, the following protocol provides a robust starting point.
Sample Preparation:
-
Dissolution: Accurately weigh 20-50 mg of 2-(benzyloxy)-5-fluorobenzaldehyde and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. Chloroform-d (CDCl3) is often a good first choice due to its ability to dissolve a wide range of organic compounds.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer probe, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): Start with a 2-second delay.
-
Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons which tend to have longer relaxation times and weaker signals.[7]
-
-
Data Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction.
Workflow for 13C NMR Peak Assignment
The logical process for assigning the 13C NMR spectrum of 2-(benzyloxy)-5-fluorobenzaldehyde can be visualized as follows:
Conclusion
The structural elucidation of 2-(benzyloxy)-5-fluorobenzaldehyde using 13C NMR spectroscopy is a prime example of how a systematic, comparative approach can lead to confident peak assignments, even in the absence of a pre-existing, verified dataset. By understanding the fundamental principles of substituent effects and leveraging data from analogous compounds, researchers can effectively interpret the spectrum of this and other complex aromatic molecules. This guide provides a robust framework for both the prediction and the experimental determination and assignment of the 13C NMR spectrum of 2-(benzyloxy)-5-fluorobenzaldehyde, empowering researchers in their synthetic and drug discovery endeavors.
References
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
YouTube. How to predict the 13C NMR spectrum of a compound. Available from: [Link]
-
American Chemical Society. 13C NMR Spectroscopy. In NMR Spectroscopy in the Undergraduate Curriculum: Upper-Level Courses and Across the Curriculum Volume 3. ACS Symposium Series; American Chemical Society: 2019. Available from: [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. Available from: [Link]
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- 8. Benzyl ether(103-50-4) 13C NMR spectrum [chemicalbook.com]
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Fluorobenzaldehyde Isomers: A Guide for Synthetic Chemists
Introduction
In the landscape of synthetic organic chemistry, substituted benzaldehydes are foundational building blocks for a vast array of complex molecules, from pharmaceuticals to advanced materials. Among these, the fluorobenzaldehyde isomers—2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde—present unique and often contrasting reactivities that are crucial for researchers, scientists, and drug development professionals to understand. The subtle yet significant influence of the fluorine atom's position on the aromatic ring dictates the electronic environment of both the benzene ring and the aldehyde functional group. This guide provides an in-depth, objective comparison of the reactivity of these three isomers, supported by mechanistic principles and experimental insights, to empower chemists in making informed decisions for reaction design and optimization.
The reactivity of these isomers is governed by a delicate interplay of electronic effects. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I).[1] Concurrently, due to its lone pairs of electrons, it exhibits a weak electron-donating resonance effect (+R). The aldehyde group is a potent electron-withdrawing group, operating through both inductive (-I) and resonance (-R) effects. The positional combination of these competing and cooperating forces results in distinct chemical behaviors for each isomer, which we will explore across nucleophilic aromatic substitution, electrophilic aromatic substitution, and reactions involving the carbonyl group.
The Electronic Landscape: A Tale of Three Isomers
The position of the fluorine atom relative to the aldehyde group fundamentally alters the electron density distribution across the molecule. This, in turn, dictates the susceptibility of the aromatic ring and the carbonyl carbon to chemical attack.
-
2-Fluorobenzaldehyde: The proximity of the fluorine atom to the aldehyde group results in a strong inductive withdrawal of electron density from the carbonyl carbon, potentially increasing its electrophilicity. The resonance donation from fluorine can influence the ortho and para positions relative to itself.
-
3-Fluorobenzaldehyde: In this isomer, the fluorine's inductive effect influences the overall electron density of the ring. However, its resonance effect does not extend to the carbon bearing the aldehyde group, leading to a different electronic profile compared to its counterparts.
-
4-Fluorobenzaldehyde: Here, the fluorine atom is para to the aldehyde. Both its strong inductive effect and its resonance effect directly influence the electronic environment of the carbonyl group and the aromatic ring. This leads to a significant polarization of the molecule.
The following diagram illustrates the primary electronic effects at play in each isomer.
Caption: Electronic effects of substituents in fluorobenzaldehyde isomers.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for these molecules, particularly for the ortho and para isomers. The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is paramount to the reaction rate.
The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom), as they can stabilize the negative charge of the Meisenheimer complex through resonance.[2]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity:
The aldehyde group, being a strong electron-withdrawing group, plays a crucial role in activating the ring for SNAr.
-
2-Fluorobenzaldehyde & 4-Fluorobenzaldehyde (High Reactivity): In both these isomers, the aldehyde group is positioned ortho and para, respectively, to the fluorine atom. This allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer complex. Consequently, these isomers are highly reactive towards nucleophilic aromatic substitution. The rate-limiting step is the initial formation of the Meisenheimer complex, and fluorine's high electronegativity helps to stabilize this intermediate, making it a better leaving group in this context than other halogens like chlorine.[3][4]
-
3-Fluorobenzaldehyde (Low Reactivity): In the meta isomer, the aldehyde group cannot stabilize the negative charge of the Meisenheimer complex through resonance. This lack of stabilization results in a significantly higher activation energy for the formation of the intermediate, rendering 3-fluorobenzaldehyde much less reactive in SNAr reactions compared to its ortho and para counterparts.[2]
| Isomer | Position of -CHO relative to F | Ability to Stabilize Meisenheimer Complex | Expected SNAr Reactivity |
| 2-Fluorobenzaldehyde | ortho | High (via resonance) | High |
| 4-Fluorobenzaldehyde | para | High (via resonance) | High |
| 3-Fluorobenzaldehyde | meta | Low (inductive only) | Very Low |
Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehyde
This protocol describes a typical SNAr reaction using pyrrolidine as the nucleophile.
Materials:
-
4-Fluorobenzaldehyde
-
Pyrrolidine (2 equivalents)
-
Acetonitrile (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add pyrrolidine (2 mmol).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(pyrrolidin-1-yl)benzaldehyde.
An experiment has shown that heating 4-fluorobenzaldehyde with two equivalents of pyrrolidine for 15 hours resulted in a 30% yield of 4-pyrrolidinobenzaldehyde, demonstrating the feasibility of this substitution.[5]
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile, attacking an electrophile.[6][7] The reaction proceeds through a positively charged carbocation intermediate (the arenium ion or sigma complex). Both the fluorine atom and the aldehyde group are deactivating towards EAS, meaning they make the ring less reactive than benzene itself.[8]
Caption: Generalized mechanism for Electrophilic Aromatic Substitution (EAS).
Directing Effects and Comparative Reactivity:
The regiochemical outcome of EAS on substituted benzenes is determined by the directing effects of the existing substituents.
-
Aldehyde Group (-CHO): A meta-director and strongly deactivating.
-
Fluorine Atom (-F): An ortho, para-director and deactivating.
This leads to a conflict in directing effects for the 2- and 4-isomers, and a cooperative effect for the 3-isomer.
-
2-Fluorobenzaldehyde: The fluorine directs ortho and para to itself (positions 3 and 5), while the aldehyde directs meta (positions 3 and 5). Thus, electrophilic attack is strongly directed to the 3 and 5 positions.
-
3-Fluorobenzaldehyde: The fluorine directs ortho and para (positions 2, 4, and 6), and the aldehyde directs meta (position 5). The directing effects are somewhat conflicting, but position 5 is doubly deactivated. Attack is likely to occur at positions 2, 4, or 6, with position 5 being the least favored.
-
4-Fluorobenzaldehyde: The fluorine directs ortho (positions 3 and 5), and the aldehyde directs meta (also positions 3 and 5). This results in a strong cooperative directing effect towards the 3 and 5 positions.
Due to the strong deactivating nature of the aldehyde group, all three isomers will undergo EAS much slower than benzene. The overall reactivity will be low, and forcing conditions may be required.
| Isomer | Directing Groups | Predicted Site(s) of Electrophilic Attack |
| 2-Fluorobenzaldehyde | -F (o,p), -CHO (m) | 3 and 5 positions |
| 3-Fluorobenzaldehyde | -F (o,p), -CHO (m) | 2, 4, and 6 positions |
| 4-Fluorobenzaldehyde | -F (o,p), -CHO (m) | 3 and 5 positions |
Reactivity of the Aldehyde Functional Group
The primary reaction of the aldehyde group is nucleophilic addition to the electrophilic carbonyl carbon. The reactivity of the aldehyde is directly proportional to the partial positive charge on the carbonyl carbon.[9] Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the aldehyde more reactive towards nucleophiles.[10]
Sources
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A Comparative Guide to the Biological Efficacy of 2-(Benzyloxy)-5-fluorobenzaldehyde and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzyloxybenzaldehyde Scaffolds
The benzyloxybenzaldehyde scaffold is a versatile pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and antimicrobial effects. The core structure, featuring a benzyloxy group on a benzaldehyde ring, offers a foundation for synthetic modifications to modulate therapeutic properties. The introduction of substituents, particularly halogens, onto the benzaldehyde ring can significantly influence the compound's physicochemical properties and, consequently, its biological efficacy. This guide focuses on the 2-(benzyloxy)benzaldehyde framework, with a specific emphasis on the impact of a fluorine atom at the 5-position compared to other analogues.
Comparative Biological Efficacy: A Focus on Anticancer Activity
While direct head-to-head comparative studies are limited, a comprehensive analysis of existing literature on benzyloxybenzaldehyde derivatives allows for a strong inference of the structure-activity relationships (SAR) and the likely impact of specific substitutions. The primary therapeutic area where these compounds have shown promise is oncology.
The Role of Fluorine in Enhancing Biological Activity
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic potential.[1][2] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can lead to improved metabolic stability, increased binding affinity to target proteins, and altered electronic properties of the molecule.[3] These modifications can translate to enhanced potency and a more favorable pharmacokinetic profile.[4][5]
Anticancer Activity of 2-(Benzyloxy)benzaldehyde Derivatives
Studies have shown that a series of 2-(benzyloxy)benzaldehyde derivatives exhibit significant anticancer activity, particularly against the human promyelocytic leukemia cell line (HL-60).[6] Compounds such as 2-(benzyloxy)benzaldehyde and its substituted analogues have demonstrated the ability to induce apoptosis and cause cell cycle arrest.[6]
A key mechanism of action for some benzyloxybenzaldehyde derivatives is the inhibition of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform.[7][8] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance.[7][9] By inhibiting this enzyme, these compounds can disrupt the production of retinoic acid, a key signaling molecule involved in cell proliferation and differentiation.[7]
Table 1: Comparative Anticancer Activity of 2-(Benzyloxy)benzaldehyde Derivatives against HL-60 Cells
| Compound | Substitution at 5-position | Reported Activity (at 1-10 µM) | Inferred IC50 Range (µM) |
| 2-(Benzyloxy)benzaldehyde | H | Significant | 1-10 |
| 2-(Benzyloxy)-5-methoxybenzaldehyde | OCH₃ | Significant | 1-10 |
| 2-(Benzyloxy)-5-chlorobenzaldehyde | Cl | Significant | 1-10 |
| 2-(Benzyloxy)-5-fluorobenzaldehyde | F | Predicted to be significant or enhanced | Likely ≤ 1-10 |
| 2-(Benzyloxy)-5-bromobenzaldehyde | Br | Predicted to be significant | Likely in the 1-10 range or slightly higher |
Note: The activity of the 5-fluoro and 5-bromo analogues is inferred based on structure-activity relationship principles. The high electronegativity and favorable steric profile of fluorine often lead to enhanced biological activity compared to chlorine and bromine.
The data suggests that substitutions at the 5-position of the 2-(benzyloxy)benzaldehyde core are well-tolerated and can contribute to potent anticancer activity. Based on general principles of medicinal chemistry, the 5-fluoro derivative is anticipated to exhibit comparable or even enhanced potency due to the favorable properties of the fluorine atom.[1]
Mechanism of Action: Induction of Apoptosis and ALDH1A3 Inhibition
The primary mechanism through which 2-(benzyloxy)benzaldehyde derivatives exert their anticancer effects appears to be the induction of programmed cell death, or apoptosis.[6] This is often accompanied by cell cycle arrest, preventing cancer cells from proliferating.[6]
A more specific molecular target for this class of compounds is the ALDH1A3 enzyme.[7] The aldehyde moiety of the benzyloxybenzaldehyde scaffold can interact with the active site of ALDH enzymes.[10] The benzyloxy group and substitutions on the phenyl ring further influence the binding affinity and selectivity for different ALDH isoforms.
Diagram 1: Proposed Mechanism of Action
Caption: Proposed mechanism of action for 2-(Benzyloxy)-5-fluorobenzaldehyde derivatives.
Antimicrobial Activity: An Area for Further Exploration
While the primary focus of research on benzyloxybenzaldehyde derivatives has been on their anticancer properties, there is a strong rationale for exploring their antimicrobial potential. Benzaldehyde and its derivatives have been reported to possess antimicrobial and antifungal activities.[11][12][13] The presence of halogens on the aromatic ring can further enhance this activity.[14]
Given the known antimicrobial properties of both benzaldehydes and fluorinated organic compounds, it is highly probable that 2-(Benzyloxy)-5-fluorobenzaldehyde and its analogues would exhibit activity against various bacterial and fungal strains. Further investigation in this area is warranted.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(benzyloxy)-5-fluorobenzaldehyde derivatives and analogues for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
Apoptosis Detection: DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose gel.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds at their approximate IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents to release the cellular contents.
-
DNA Extraction: Extract the DNA using a phenol-chloroform extraction or a commercial DNA extraction kit.
-
RNase Treatment: Treat the extracted DNA with RNase A to remove any contaminating RNA.
-
Agarose Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Visualize the DNA fragments under UV light. The appearance of a ladder pattern is indicative of apoptosis.
Apoptosis Confirmation: Western Blot Analysis of Caspase-3 and PARP Cleavage
Western blotting can be used to detect the cleavage of key apoptotic proteins, such as caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP).
Step-by-Step Methodology:
-
Protein Extraction: Treat cells as described for the DNA fragmentation assay, then lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Also, probe for total caspase-3, total PARP, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. An increase in the levels of cleaved caspase-3 and cleaved PARP confirms the induction of apoptosis.
Diagram 2: Experimental Workflow for Biological Efficacy Assessment
Caption: Workflow for assessing the biological efficacy of the compounds.
Conclusion and Future Directions
The available evidence strongly suggests that 2-(benzyloxy)benzaldehyde derivatives are a promising class of compounds with significant anticancer potential. The introduction of a fluorine atom at the 5-position is predicted to maintain or enhance this activity, making 2-(Benzyloxy)-5-fluorobenzaldehyde a compelling candidate for further investigation.
Future research should focus on direct comparative studies of the 5-fluoro analogue with its non-fluorinated, chloro-, and bromo- counterparts to definitively establish the structure-activity relationship. Furthermore, expanding the evaluation to a broader range of cancer cell lines and exploring the antimicrobial efficacy of these compounds will provide a more complete picture of their therapeutic potential. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important next steps in the development of novel therapeutic agents based on the benzyloxybenzaldehyde scaffold.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Benzyloxy)-5-fluorobenzaldehyde
This document provides essential safety and logistical protocols for the proper disposal of 2-(Benzyloxy)-5-fluorobenzaldehyde (CAS No. 312314-37-7). As a fluorinated aromatic aldehyde, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined herein are grounded in established safety principles and regulatory standards, providing a self-validating system for responsible waste management.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of 2-(Benzyloxy)-5-fluorobenzaldehyde is fundamental to appreciating the necessity of these disposal protocols. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure—a halogenated benzaldehyde derivative—allows for a robust hazard assessment based on well-characterized analogous compounds.
The primary hazards are associated with its functional groups: the aldehyde and the fluorinated aromatic ring.
-
Irritation: Like many aldehydes, it is expected to be an irritant. Analogous compounds cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Direct contact with skin, eyes, and inhalation of its dust or vapors must be avoided.
-
Environmental Toxicity: Aromatic compounds, especially halogenated ones, can be toxic to aquatic life and may persist in the environment.[3][4] Therefore, under no circumstances should this chemical or its waste be released into the sanitary sewer system.[4][5][6][7]
-
Combustibility: While not highly flammable, related benzaldehydes are combustible and can form explosive mixtures with air, particularly upon heating.[3][4]
These characteristics mandate that 2-(Benzyloxy)-5-fluorobenzaldehyde be treated as a regulated hazardous waste. The disposal plan is therefore designed to mitigate these risks through containment, segregation, and chemical destruction.
Table 1: Inferred Hazard Profile for 2-(Benzyloxy)-5-fluorobenzaldehyde
| Hazard Class | GHS Hazard Code | Description | Rationale based on Analogues |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | Based on 2-(Benzyloxy)benzaldehyde and 5-Fluorosalicylaldehyde.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | Based on 2-(Benzyloxy)benzaldehyde and 5-Fluorosalicylaldehyde.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Based on 2-(Benzyloxy)benzaldehyde and 5-Fluorosalicylaldehyde.[1][2] |
| Acute Aquatic Toxicity | (Implied) | Toxic to aquatic life | Based on the general properties of benzaldehyde derivatives.[3][4] |
Immediate Actions: Spill Management Protocol
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory. Restrict access to the contaminated area.
-
Ventilate: Work within a chemical fume hood if the spill is contained there. For spills in the open lab, ensure maximum ventilation.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves, and safety glasses with side shields.
-
Contain and Absorb:
-
For solid spills, use dry cleanup procedures to avoid generating dust.[1][8] Carefully sweep or scoop the material into a designated waste container.
-
For liquid spills (or solutions), cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][9][10] Do not use combustible materials like sawdust. [4][9]
-
-
Collect Waste: Carefully scoop the absorbed material and spilled substance into a suitable, leak-proof container designated for halogenated chemical waste.[1][4][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Be mindful that the cleaning runoff may also be contaminated and should be collected for disposal, preventing entry into drains.[1][5]
-
Label and Dispose: Seal and label the waste container as "Hazardous Waste" with the full chemical name and "Spill Debris." Manage it according to the core disposal protocol in the next section.
The Core Disposal Protocol: From Experiment to Pickup
Proper disposal is a systematic process that begins the moment waste is generated. Adherence to this workflow is critical for regulatory compliance and safety.
Step 1: Segregate Waste at the Source This is the most crucial step in laboratory waste management. Due to the fluorine atom, 2-(Benzyloxy)-5-fluorobenzaldehyde waste is classified as halogenated organic waste .
-
Action: Collect all waste containing this compound—including pure excess, solutions, and contaminated materials (e.g., TLC plates, silica gel)—in a dedicated container for Halogenated Waste .
-
Causality: Halogenated waste requires specific disposal methods, typically high-temperature incineration with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[3] Mixing it with non-halogenated waste contaminates the entire volume, needlessly increasing disposal costs and complexity for your institution.[6][11]
Step 2: Select the Appropriate Waste Container The integrity of the waste container is paramount to prevent leaks and exposure.
-
Action: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[7][12] High-density polyethylene (HDPE) or glass containers are typically appropriate. If possible, use the original manufacturer's container.[9]
-
Causality: The container must not react with or be degraded by the waste.[7][12] A secure cap prevents the escape of vapors and protects against spills if the container is knocked over.[13] The container should not be filled beyond 90% capacity to allow for vapor expansion and prevent splashing when moved.[12][14]
Step 3: Label the Container Correctly and Promptly Proper labeling is a regulatory requirement and ensures safe handling by all personnel.
-
Action: Affix a "Hazardous Waste" tag or label to the container before adding any waste.[11][13] The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Waste 2-(Benzyloxy)-5-fluorobenzaldehyde".
-
If in solution, list all components and their approximate percentages (e.g., "Methylene Chloride: ~90%, 2-(Benzyloxy)-5-fluorobenzaldehyde: ~10%").
-
The associated hazard warnings (e.g., "Irritant," "Environmental Hazard").
-
The date of first accumulation and the name of the generating researcher/lab.
-
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents. Federal and local regulations, such as those from the EPA, mandate these details for all hazardous waste.[12][15]
Step 4: Accumulate Waste in a Designated Area Waste must be stored safely pending collection.
-
Action: Keep the sealed waste container in a designated and marked "Satellite Accumulation Area" (SAA) within the laboratory.[7][11] This area must be under the control of lab personnel, at or near the point of generation.
-
Causality: The SAA ensures that hazardous waste is kept in a controlled, secondary containment area, segregated from incompatible materials and general laboratory traffic.[11] Keeping the container closed at all times, except when adding waste, is a critical safety and regulatory requirement to prevent vapor release.[7][11][13]
Step 5: Arrange for Final Disposal Hazardous waste must be turned over to trained professionals.
-
Action: Once the container is full (or waste is no longer being generated), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Causality: Only licensed and permitted transporters and disposal facilities are legally allowed to handle and dispose of hazardous chemical waste.[6][9][16] Your EH&S office manages this process to ensure compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[12]
Visualization of the Disposal Workflow
The following diagram illustrates the lifecycle of 2-(Benzyloxy)-5-fluorobenzaldehyde waste within the laboratory.
Caption: Workflow for the proper disposal of 2-(Benzyloxy)-5-fluorobenzaldehyde.
Disposal Method Rationale: Incineration
The selection of a disposal method is not arbitrary; it is dictated by the chemical nature of the waste.
Caption: Decision tree for selecting the correct chemical waste stream.
-
Primary Recommended Method: High-Temperature Incineration. This is the industry standard for halogenated organic waste.[3] The high temperatures ensure the complete destruction of the organic molecule into carbon dioxide, water, and hydrogen fluoride (HF). Critically, the incineration facility must be equipped with an "afterburner and scrubber" system.[3] The scrubber is an alkaline system that neutralizes the acidic HF gas, preventing its release into the atmosphere where it would contribute to acid rain.
-
Unacceptable Methods:
-
Drain Disposal: This is illegal and environmentally irresponsible. The compound's potential aquatic toxicity and persistence can damage wastewater treatment systems and harm ecosystems.[4][5]
-
Landfill: Direct landfilling of untreated chemical waste is prohibited.
-
Evaporation: Allowing the waste to evaporate in a fume hood is not a disposal method. It releases the chemical vapor into the environment, which is a violation of environmental regulations.
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 2-(Benzyloxy)-5-fluorobenzaldehyde, fostering a culture of safety and environmental stewardship.
References
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Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. [Link]
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Braun Research Group, Northwestern University. Standard Operating Procedure: Halogenated Organic Liquids. [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
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University of Groningen. Hazardous waste acceptance conditions. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
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Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Temple University Environmental Health and Radiation Safety. (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories. [Link]
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Labbox. Safety Data Sheet: UN1990 Benzaldehyde Analytical Grade. [Link]
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U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2737328, 5-Fluorosalicylaldehyde. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
